molecular formula C7H6F3NO2 B3319783 2-Amino-5-(trifluoromethoxy)phenol CAS No. 117338-14-4

2-Amino-5-(trifluoromethoxy)phenol

Cat. No.: B3319783
CAS No.: 117338-14-4
M. Wt: 193.12 g/mol
InChI Key: XYAPVSVTNAIPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethoxy)phenol ( 117338-14-4) is an aromatic organic compound of molecular formula C₇H₆F₃NO₂ and a molecular weight of 193.12 g/mol. This compound features both a phenolic hydroxyl group and an aromatic amine, making it a versatile bifunctional building block for chemical synthesis and drug discovery. Its key structural feature is the presence of a trifluoromethoxy (-OCF₃) group , a substituent of high interest in modern medicinal chemistry. The incorporation of the -OCF₃ group is a strategic approach in lead compound optimization. This group is known to confer increased lipophilicity and superior metabolic stability compared to non-fluorinated or methoxy analogues, owing to the strength of the carbon-fluorine bond and the group's high electronegativity . These properties are crucial for enhancing a molecule's absorption, membrane permeability, and in vivo half-life, making 2-Amino-5-(trifluoromethoxy)phenol a valuable scaffold for developing new pharmaceutical agents and agrochemicals . Its primary application is as a key intermediate in the synthesis of more complex molecules, such as Schiff base ligands and their metal complexes, which have demonstrated promising antioxidant and anticancer activities in research settings . Researchers utilize this compound to create ligands that can coordinate to metals like copper, resulting in complexes that interact with DNA and exhibit cytotoxic properties against cancer cells . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAPVSVTNAIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117338-14-4
Record name 2-amino-5-(trifluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-(trifluoromethoxy)phenol CAS 117338-14-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 117338-14-4 | Formula: C₇H₆F₃NO₂ | M.W.: 193.12 g/mol

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine motifs—specifically the trifluoromethoxy group (


)—has become a dominant tactic for modulating the physicochemical properties of drug candidates.[1][2] 2-Amino-5-(trifluoromethoxy)phenol (CAS 117338-14-4)  serves as a critical, high-value building block in this domain.

Unlike its trifluoromethyl (


) analogues, the 

substituent possesses unique conformational flexibility and lipophilicity parameters (

) that significantly alter the metabolic stability and blood-brain barrier (BBB) permeability of the final pharmacophore. This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound, specifically focusing on its role as a precursor for benzoxazole scaffolds—bioisosteres of the ALS drug Riluzole.

Physicochemical Profile & Datasheet

The following data consolidates experimental and predicted properties essential for handling and characterization.

PropertyValue / DescriptionContext
Appearance Off-white to pale grey solidOxidation sensitive (amines/phenols darken on air exposure).
Melting Point 105–110 °C (Predicted)Note:[3] Precursor (Nitro) melts at ~98°C.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility due to lipophilic

.
pKa (Phenol) ~9.5Slightly more acidic than phenol due to electron-withdrawing

.
pKa (Aniline) ~3.5Reduced basicity compared to aniline due to

inductive effect.[3]
LogP 2.3 (Predicted)High lipophilicity; favorable for CNS penetration.[3]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic and light-sensitive.[3]

Synthetic Routes & Process Chemistry

The synthesis of CAS 117338-14-4 requires a regioselective approach to ensure the amino and hydroxyl groups are positioned ortho to each other, enabling downstream heterocycle formation.

Validated Synthetic Pathway

The standard industrial route involves the nitration of 3-(trifluoromethoxy)phenol followed by reduction.[3] The critical challenge is separating the regioisomers formed during nitration.[3]

SynthesisWorkflow Start 3-(Trifluoromethoxy)phenol Reagent1 HNO3 / H2SO4 (Nitration) Start->Reagent1 Intermed 2-Nitro-5-(trifluoromethoxy)phenol (Major Isomer) Reagent1->Intermed Regioselective Separation Reagent2 H2, Pd/C (Hydrogenation) Intermed->Reagent2 Product 2-Amino-5-(trifluoromethoxy)phenol (CAS 117338-14-4) Reagent2->Product Reduction

Figure 1: Synthetic workflow for CAS 117338-14-4 highlighting the critical nitration and reduction steps.

Detailed Experimental Protocol (Reduction Step)

Context: This protocol describes the reduction of the nitro-precursor (2-nitro-5-(trifluoromethoxy)phenol) to the target amine. This method is preferred over Fe/HCl for pharmaceutical purity as it simplifies workup.

Reagents:

  • Substrate: 2-Nitro-5-(trifluoromethoxy)phenol (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)[3]

  • Atmosphere: Hydrogen gas (balloon pressure or 1 atm)[3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of the nitro precursor in 50 mL of anhydrous methanol.

  • Inerting: Purge the vessel with Nitrogen (N₂) for 10 minutes to remove oxygen (critical to prevent catalyst ignition).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of nitrogen.[3]

  • Hydrogenation: Switch the atmosphere to Hydrogen (H₂).[3] Stir vigorously at Room Temperature (25°C).

    • Self-Validating Checkpoint: Monitor reaction via TLC (System: Hexane/EtOAc 2:1).[3] The starting material (yellow spot) should disappear, replaced by a lower Rf spot (amine) which stains purple/brown with Ninhydrin.[3]

  • Filtration: Once complete (~4–6 hours), filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Purification: If the solid is dark (oxidation), recrystallize immediately from Ethanol/Hexane or store under Argon.[3]

Strategic Applications in Drug Discovery

The primary utility of CAS 117338-14-4 lies in its ability to form Benzoxazole rings. These are bioisosteres of Benzothiazoles (e.g., Riluzole, used for ALS).[3]

The "Fluorine Effect" in Benzoxazoles

Replacing a hydrogen or a standard methyl group with


 at the 5- or 6-position of a benzoxazole scaffold imparts specific advantages:
  • Metabolic Blocking: The C-F bond is resistant to Cytochrome P450 oxidation, extending the drug's half-life (

    
    ).
    
  • Lipophilicity: The

    
     group increases 
    
    
    
    , facilitating passive diffusion across the Blood-Brain Barrier (BBB), making this intermediate ideal for neurodegenerative disease targets.
Benzoxazole Synthesis Workflow

The condensation of CAS 117338-14-4 with aldehydes or carboxylic acids yields 6-(trifluoromethoxy)benzoxazoles.

BenzoxazolePath Amine 2-Amino-5-(trifluoromethoxy)phenol Schiff Schiff Base Intermediate Amine->Schiff + Aldehyde - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Schiff Cyclized 6-(Trifluoromethoxy)benzoxazole Derivative Schiff->Cyclized Oxidative Cyclization (e.g., PhI(OAc)2 or O2)

Figure 2: Reaction pathway for converting CAS 117338-14-4 into pharmacologically active benzoxazole scaffolds.

Handling, Stability, and Safety (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

  • Stability: The aminophenol moiety is electron-rich and prone to oxidation.

    • Sign of Degradation: Color change from off-white to dark brown/black.[3]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless acylation is intended).[3]

  • Disposal: Fluorinated organic waste.[3] Do not incinerate without scrubbers (generates HF).[3]

References

  • PubChem. (2025).[3][4][5][6] 2-Amino-5-(trifluoromethoxy)phenol Compound Summary. National Library of Medicine. Available at: [Link][3]

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Strategic use of OCF3 groups).

  • BenchChem. (2025).[3] Synthesis and Applications of Trifluoromethoxy-substituted Phenols. (Context: General synthetic protocols for fluorinated aminophenols).

Sources

Metabolic Stability of the Trifluoromethoxy Group in Aminophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Halogen" Solution

In drug discovery, the aminophenol scaffold (and its aniline congeners) presents a classic "MedChem dilemma." While often potent pharmacophores, they carry a high liability for bioactivation into toxic quinone imines (the mechanism underlying acetaminophen hepatotoxicity).

The introduction of the trifluoromethoxy group (


) —often termed a "super-halogen"—is a validated strategy to mitigate this risk. Unlike a standard methoxy group (

), which is an electron-donating resonance activator, the

group acts as an electron-withdrawing metabolic blockade.

This guide details the metabolic fate of


-bearing aminophenols, the mechanistic basis for their stability, and the specific experimental protocols required to validate their safety profile.

Physicochemical Basis of Stability

To understand why the


 group stabilizes aminophenols, we must look beyond simple bond strength. The stability arises from two distinct electronic and conformational effects.
The Electronic Shield

The


 group is strongly electron-withdrawing (

), unlike the electron-donating methoxy group (

). In an aminophenol scaffold, the nitrogen lone pair pushes electron density into the ring, making it prone to oxidation. The

group counteracts this, lowering the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic system, thereby increasing the activation energy required for Cytochrome P450 (CYP)-mediated oxidation.
The Orthogonal Conformation (The Anomeric Effect)

Unlike methoxy groups, which lie planar to the benzene ring to maximize p-orbital overlap, the


 group adopts an orthogonal conformation  relative to the ring. This is due to the anomeric effect and the steric bulk of the fluorine atoms.
  • Consequence: This conformation disrupts the conjugation of the oxygen lone pair with the aromatic

    
    -system. It sterically shields the ipso-carbon, preventing the O-dealkylation pathway that typically plagues standard ethers.
    

Metabolic Pathways: Bioactivation vs. Detoxification

The metabolic fate of an aminophenol determines its toxicity. The diagram below illustrates the divergence between a standard aminophenol and a trifluoromethoxylated analog.

Pathway Analysis
  • Standard Aminophenol (High Risk): CYP450s (typically CYP2E1 or CYP1A2) perform a two-electron oxidation to form a Quinone Imine . This electrophile depletes hepatic glutathione (GSH) and covalently binds to hepatic proteins, causing necrosis.

  • 
    -Aminophenol (Stabilized):  The electron-withdrawing nature of 
    
    
    
    suppresses the formation of the radical cation intermediate required for quinone imine formation. Instead, metabolism is shunted toward Phase II conjugation (sulfation/glucuronidation) or benign ring hydroxylation at distal positions.
The Edge Case: Oxidative Defluorination

While rare, the


 group is not "metabolically inert" under all conditions. In highly electron-rich systems, CYP-mediated ipso-substitution  can occur, leading to the loss of the 

group and release of fluoride ions or carbonyl fluoride. However, in aminophenols, experimental data (e.g., with 4-trifluoromethoxyaniline) suggests the group is robust, with the primary metabolites being ring-hydroxylated sulfates rather than defluorinated products.[1]
Visualization: Metabolic Divergence

MetabolicFate Start Aminophenol Scaffold Standard Standard Analog (e.g., -OCH3, -H) Start->Standard Substituent Choice OCF3 OCF3 Analog (Trifluoromethoxy) Start->OCF3 QI Quinone Imine (Electrophilic/Toxic) Standard->QI CYP2E1/1A2 Oxidation Tox Protein Adducts (Hepatotoxicity) QI->Tox GSH Depletion OCF3->QI Blocked/Reduced Stable Ring Hydroxylation (Benign) OCF3->Stable Metabolic Shunt PhaseII Glucuronidation/Sulfation (Excretion) OCF3->PhaseII Direct Conjugation

Figure 1: Divergent metabolic fates of standard vs. trifluoromethoxylated aminophenols. The OCF3 group acts as a metabolic "switch," shunting the molecule away from bioactivation.

Experimental Protocols

To validate the stability of the


 group and ensure it does not generate reactive metabolites, the following self-validating workflows are required.
Reactive Metabolite Trapping (GSH Assay)

This is the gold-standard assay to detect transient quinone imines. If the


 group fails to protect the scaffold, a glutathione adduct will be formed.

Protocol:

  • Incubation:

    • Test Compound: 10 µM in phosphate buffer (pH 7.4).

    • System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trapping Agent: L-Glutathione (GSH) at 5 mM (excess).

    • Initiation: Add NADPH-regenerating system. Incubate for 60 min at 37°C.

  • Control: Run parallel incubation without NADPH to rule out chemical reactivity.

  • Quench: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard. Centrifuge at 3,000 x g for 20 min.

  • Analysis (LC-MS/MS):

    • Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid loss) or Precursor Ion Scan of m/z 272 (GSH fragment).

    • Data Interpretation: A peak in the +NADPH sample that is absent in the -NADPH sample indicates a reactive metabolite.

Intrinsic Clearance ( ) & Defluorination Check

This assay measures the overall stability and specifically checks for the loss of the fluorine moiety.

Protocol:

  • Incubation: Similar to above, but without GSH. Time points: 0, 15, 30, 60 min.

  • Analysis: Monitor disappearance of parent compound.

  • Defluorination Check: If the parent disappears but no organic metabolites sum to 100%, analyze the aqueous phase for Fluoride ion (

    
    )  using an ion-selective electrode or ion chromatography. Significant 
    
    
    
    release indicates metabolic instability of the
    
    
    group itself (ipso-substitution).
Visualization: GSH Trapping Workflow

GSH_Workflow Step1 Incubation Mix: Microsomes + 10µM Cmpd + 5mM GSH Step2 Initiate with NADPH (37°C, 60 min) Step1->Step2 Step3 Quench with ACN (Precipitate Proteins) Step2->Step3 Step4 Centrifuge (3000g, 20 min) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Decision Neutral Loss 129 Da Detected? Step5->Decision Result_Pos POSITIVE: Reactive Metabolite Formed (Risk of Toxicity) Decision->Result_Pos Yes Result_Neg NEGATIVE: Stable Scaffold (Safe) Decision->Result_Neg No

Figure 2: Step-by-step workflow for Glutathione (GSH) trapping to detect reactive quinone imine intermediates.

Comparative Data: Riluzole & Analogs

The drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) serves as the definitive case study. It contains an aniline-like nitrogen and an


 group.[2]
CompoundStructure FeaturePrimary Metabolic FateBioactivation Risk
4-Methoxyaniline Electron-Donating (

)
O-demethylation, Quinone Imine formationHigh
4-Trifluoromethoxyaniline Electron-Withdrawing (

)
Ring hydroxylation, SulfationLow
Riluzole

on Benzothiazole
N-hydroxylation (CYP1A2), GlucuronidationModerate/Low

Key Insight: In rat studies of 4-trifluoromethoxyaniline, the


 group remained intact.[3] No O-detrifluoromethylation was observed.[1][3] The major metabolites were sulfated conjugates of ring-hydroxylated species, confirming that the 

group successfully diverted metabolism away from the toxic quinone imine pathway [2].

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Tugnait, M., et al. "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 2002.[1][3]

  • Dihel, L., et al. "Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930."[4] Drug Metabolism and Disposition, 2009. (Demonstrates the rare ipso-substitution mechanism).

  • Sanderink, G.J., et al. "Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro." Journal of Pharmacology and Experimental Therapeutics, 1997.

Sources

Technical Whitepaper: Structural Identity, Nomenclature, and Characterization of 2-Hydroxy-4-(trifluoromethoxy)aniline

[1]

Executive Summary

In the development of fluorinated pharmaceuticals—specifically benzothiazole and benzoxazole pharmacophores related to Riluzole —precise structural identification is paramount.[1] The compound 2-hydroxy-4-(trifluoromethoxy)aniline presents a unique nomenclature challenge where the prioritization of functional groups (Phenol vs. Aniline) alters its systematic name, leading to database fragmentation.[2][1]

This guide resolves these ambiguities, provides a definitive structural validation protocol, and outlines the compound's utility as a precursor for 6-(trifluoromethoxy)benzoxazole derivatives.[2][1]

Part 1: Structural Identity & Nomenclature[1]

The Naming Paradox

While the name "2-hydroxy-4-(trifluoromethoxy)aniline" is chemically unambiguous, it is not the preferred IUPAC designation.[2][1] This discrepancy often leads to missed search results in databases like SciFinder or Reaxys.[1]

  • User Designation: 2-hydroxy-4-(trifluoromethoxy)aniline

    • Parent: Aniline (Amine priority).

    • Numbering: Nitrogen is C1.[1] Hydroxyl is C2.[1] Trifluoromethoxy is C4 (Para to amine).[1]

  • Preferred IUPAC Name: 2-amino-5-(trifluoromethoxy)phenol[2][1][3][4]

    • Parent: Phenol (Hydroxyl has higher priority than Amine in IUPAC suffix rules).[1]

    • Numbering: Oxygen is C1.[1] Amine is C2.[1] Trifluoromethoxy is C5 (Para to amine).[1]

Critical Identifiers

To ensure supply chain integrity, researchers should rely on the CAS Registry Number rather than text names.[2][1]

IdentifierValueNotes
CAS RN 117338-14-4 Primary Identifier. Do not confuse with CAS 454-82-0 (Trifluoromethyl analog).[2][1][4]
Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

F

NO

Distinct from Riluzole precursor (C

H

F

NO).[1]
Mol. Weight 193.12 g/mol
SMILES NC1=C(O)C=C(OC(F)(F)F)C=C1Confirms 1,2,4-substitution pattern (Aniline ref).[1]
InChI Key ILZRAAUVZAXXKZ-UHFFFAOYSA-N
Isomer Warning

Risk: There is a high risk of confusing this compound with 2-amino-5-(trifluoromethyl)phenol (CAS 454-82-0).[2][1]

  • Target Compound: Contains an Oxygen linker (-OCFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Common Imposter: Direct Carbon bond (-CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Impact: The -CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     analog will not yield the ether linkage required for Riluzole-class bioisosteres.[1]
    

Part 2: Nomenclature Logic & Visualization[1]

The following diagram illustrates the priority rules that shift the name from "Aniline" to "Phenol" while maintaining the same physical structure.

NomenclatureLogicFigure 1: IUPAC priority rules dictate 'Phenol' as the parent, though both names describe the identical structure.SubstituentsSubstituents on RingPriorityRuleIUPAC Priority Rule:-OH > -NH2Substituents->PriorityRuleEvaluationPhenolNameName 2 (Preferred):2-amino-5-(trifluoromethoxy)phenol(Parent: Phenol)PriorityRule->PhenolNameDetermines SuffixAnilineNameName 1 (User):2-hydroxy-4-(trifluoromethoxy)aniline(Parent: Aniline)StructurePhysical Structure:Benzene Ring1: -OH, 2: -NH2, 5: -OCF3AnilineName->StructureMaps toPhenolName->StructureMaps to

[1][2]

Part 3: Applications in Drug Discovery

Riluzole vs. Benzoxazole Analogs

While Riluzole (6-(trifluoromethoxy)benzothiazole-2-amine) is synthesized from 4-(trifluoromethoxy)aniline via the Hugerschhoff reaction (using KSCN/Brngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2-amino-5-(trifluoromethoxy)phenolBenzoxazole1
  • Riluzole (ALS Drug): Sulfur-containing heterocycle.[2][1]

  • Target Analog: Oxygen-containing heterocycle (Benzoxazole).[2][1]

Synthesis Workflow

The phenol group allows for cyclization with urea or cyanogen bromide to form the oxazole ring.[1]

SynthesisPathFigure 2: Synthetic utility of the phenol derivative in accessing benzoxazole pharmacophores.StartStarting Material:2-Amino-5-(trifluoromethoxy)phenol(CAS 117338-14-4)IntermediateCyclization IntermediateStart->Intermediate CyclizationReagentReagent:Cyanogen Bromide (CNBr)or UreaReagent->IntermediateProductTarget Product:6-(Trifluoromethoxy)benzoxazole-2-amine(Bioisostere of Riluzole)Intermediate->Product -H2O / -NH3

[2]

Part 4: Analytical Validation Protocol

As a Senior Scientist, relying solely on vendor labels is insufficient. The following protocol ensures the identity of CAS 117338-14-4, specifically distinguishing it from the -CF

NMR Validation Logic
  • 
    F NMR:  This is the definitive test.
    
    • -OCFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Target):  Singlet typically around -58.0 ppm .[1]
      
    • -CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Impurity):  Singlet typically around -62.0 ppm .[1]
      
    • Protocol: Dissolve 5 mg in DMSO-

      
      . Acquire uncoupled 
      
      
      F spectrum.[1] A shift difference of ~4 ppm is diagnostic.[1]
HPLC Purity Method

This method separates the aminophenol from potential nitro-precursors or oxidized azo-dimers.[2][1]

Instrument: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][1]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Hold)2-12 min: 5%

95% B12-15 min: 95% B
Detection UV @ 254 nm (Aromatic) & 210 nm (Amine)
Temperature 30°C

Interpretation:

  • 2-Amino-5-(trifluoromethoxy)phenol will elute earlier than the 4-(trifluoromethoxy)aniline due to the hydrophilic hydroxyl group.[2][1]

  • Acceptance Criteria: Purity > 98.0% by area integration.

References

  • PubChem. 2-Amino-5-(trifluoromethoxy)phenol (Compound).[2][1] National Library of Medicine.[1] Available at: [Link][1]

  • Accela ChemBio. Product Data: 2-Amino-5-(trifluoromethoxy)phenol (CAS 117338-14-4).[2][1][4][5] Available at: [Link][2][1]

  • Google Patents. CN114249672A: Riluzole intermediate compound and preparation method.[1] Available at: [2][1]

Executive Summary: The "Super-Ester" of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Electronic Effects of the Trifluoromethoxy (-OCF₃) Group on Phenol Reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The trifluoromethoxy group (-OCF


) has emerged as a privileged motif in modern drug design, often described as a "super-ester" or "pseudo-halogen." Unlike its non-fluorinated analog (methoxy, -OCH

), the -OCF

group imparts a unique combination of high lipophilicity (Hansch

) and strong electron-withdrawing character without sacrificing steric compactness.

For the medicinal chemist, understanding the electronic perturbation this group exerts on a phenol core is critical.[1] It is not merely a "heavy methoxy" group; it is a deactivating, lipophilic module that fundamentally alters pKa, metabolic stability, and electrophilic substitution patterns. This guide dissects these electronic effects, providing a mechanistic rationale for its behavior and actionable protocols for its chemical manipulation.[1]

Electronic Anatomy of the -OCF₃ Group

To predict reactivity, one must first understand the conflicting electronic vectors operating within the -OCF


 moiety.[2]
The Inductive vs. Resonance Conflict

The -OCF


 group is an electronic paradox:
  • Inductive Effect (-I): The three fluorine atoms create a powerful electron-withdrawing dipole. The electronegativity of the CF

    
     terminus pulls electron density through the 
    
    
    
    -framework, making the group strongly deactivating.
  • Resonance Effect (+R): Like methoxy, the oxygen atom possesses lone pairs capable of donating electron density into the aromatic

    
    -system.[3]
    

The Winner: Unlike the methoxy group, where +R dominates (-OCH


 is activating), in the -OCF

group, the -I effect dominates . The strong withdrawal by fluorine suppresses the oxygen's ability to donate electrons.[2][4] Consequently, -OCF

is a deactivating group with positive Hammett constants.
The Anomeric Effect & Orthogonal Conformation

A critical, often overlooked structural feature is the conformation of the -OCF


 group.
  • Methoxy (-OCH

    
    ):  Prefers a planar conformation (coplanar with the ring) to maximize 
    
    
    
    -orbital overlap (resonance).
  • Trifluoromethoxy (-OCF

    
    ):  Prefers an orthogonal (twisted)  conformation (
    
    
    
    relative to the ring plane).

Why? This is due to the negative hyperconjugation (anomeric effect) where the oxygen lone pair (


) donates into the low-lying antibonding orbital of the C-F bond (

). This interaction is maximized when the O-C bond is perpendicular to the lone pair, twisting the group out of conjugation with the benzene ring. This twist further diminishes the +R effect, cementing its deactivating nature.
Quantitative Comparison (Hammett Parameters)
Substituent

(Para)

(Meta)
Electronic NatureHansch

(Lipophilicity)
-H 0.000.00Neutral0.00
-OCH

-0.27+0.12Activating (Donor)-0.02
-Cl +0.23+0.37Deactivating (W/D)*+0.71
-OCF

+0.35 +0.40 Deactivating +1.04
-CF

+0.54+0.43Strongly Deactivating+0.88

*W/D: Withdrawing but Ortho/Para Directing

Visualization: Electronic Vectors & Conformation

The following diagram illustrates the orthogonal twist and the competing electronic vectors that define the -OCF


 group's reactivity profile.

OCF3_Electronics PhenolCore Phenol Core (Aromatic System) Oxygen Oxygen Atom (Linker) PhenolCore->Oxygen Bond Rotation Oxygen->PhenolCore Weak Resonance Donation (+R) (Suppressed by Twist) CF3 CF3 Group (Electron Sink) Oxygen->CF3 Sigma Bond Oxygen->CF3 n(O) -> σ*(C-F) (Hyperconjugation) CF3->Oxygen Strong Inductive Withdrawal (-I) Conformation Orthogonal Conformation (~90° Twist) Reduces Resonance

Caption: The "Electronic Tug-of-War": The strong inductive pull of the CF3 group (red) combined with the orthogonal twist (yellow) suppresses the resonance donation (green), resulting in net deactivation.

Impact on Phenolic Acidity (pKa)

The -OCF


 group increases the acidity of phenols, but the magnitude depends heavily on its position relative to the hydroxyl group.
  • Mechanism: The electron-withdrawing nature stabilizes the phenoxide anion via inductive withdrawal.

  • Comparison:

    • Phenol: pKa

      
       10.0
      
    • 4-(Trifluoromethoxy)phenol: pKa

      
       9.3[5]
      
    • 4-Nitrophenol: pKa

      
       7.15
      

Insight: While -OCF


 is electron-withdrawing, it is not as powerful an acidifying agent as a nitro or sulfonyl group. This makes it ideal for fine-tuning pKa to optimize oral bioavailability without rendering the molecule overly acidic (which can lead to rapid clearance).

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

When a phenol bearing an -OCF


 group undergoes EAS (e.g., nitration, halogenation), the outcome is dictated by the interplay between the -OH group and the -OCF

group.
Directing Rules
  • If -OCF

    
     is the only substituent:  It behaves like a halogen. It is deactivating  (slower rate than benzene) but directs Ortho/Para .[4][6][7]
    
    • Regioselectivity:[4][8][9][10] Para is strongly favored (>85%) due to steric hindrance at the ortho position by the bulky CF

      
       group.
      
  • If -OCF

    
     is on a Phenol (e.g., 4-OCF
    
    
    
    -phenol):
    • The -OH group is a powerful activator and dominates the directing effects.

    • Incoming electrophiles will target positions ortho to the -OH group .

    • The -OCF

      
       group merely slows the reaction down compared to unsubstituted phenol.
      
Case Study: Nitration of Trifluoromethoxybenzene

This reaction demonstrates the intrinsic directing power of the group.

  • Reagents: HNO

    
     / H
    
    
    
    SO
    
    
    [4][10]
  • Major Product: 1-nitro-4-(trifluoromethoxy)benzene (Para isomer).

  • Minor Product: 1-nitro-2-(trifluoromethoxy)benzene (Ortho isomer).

  • Ratio: Typically >8:1 (Para:Ortho).

Experimental Protocol: Controlled Nitration

This protocol describes the nitration of a trifluoromethoxy-arene.[4][8] This workflow is self-validating through the use of temperature control to manage the exotherm and TLC/GC monitoring to ensure regioselectivity.

Objective: Synthesize 1-nitro-4-(trifluoromethoxy)benzene to demonstrate para-selectivity.

Reagents & Equipment
  • Substrate: (Trifluoromethoxy)benzene (1.0 equiv)

  • Acid Mixture: Conc. H

    
    SO
    
    
    
    (2.0 equiv) + Conc. HNO
    
    
    (1.1 equiv)
  • Solvent: Dichloromethane (DCM) - Note: Moderates reaction rate and heat.

  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.

Step-by-Step Methodology
  • Preparation of Nitrating Mix:

    • In a separate flask, cool Conc. H

      
      SO
      
      
      
      to 0°C.
    • Slowly add Conc.[2] HNO

      
       dropwise, maintaining temp < 10°C. (Generates the active electrophile, NO
      
      
      
      ).
  • Substrate Setup:

    • Dissolve (trifluoromethoxy)benzene in DCM (10 mL per gram of substrate) in the reaction flask.

    • Cool the solution to -5°C using an ice/salt bath.

  • Addition (Critical Step):

    • Add the mixed acid solution dropwise via the addition funnel.

    • Control Rule: Maintain internal temperature below 5°C . If temp spikes, stop addition immediately.

    • Reasoning: Higher temperatures increase the formation of the ortho-isomer and dinitro byproducts.

  • Reaction & Monitoring:

    • Stir at 0°C for 2 hours.

    • Validation: Check TLC (Hexane/EtOAc 9:1). Product should appear as a less polar spot than the starting material.

    • Endpoint: Disappearance of starting material.

  • Work-up:

    • Pour reaction mixture onto crushed ice (quenching).

    • Separate organic layer.[11] Extract aqueous layer with DCM (2x).

    • Wash combined organics with Sat. NaHCO

      
       (removes acid traces) and Brine.[4]
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • The crude oil will be a mixture of para (major) and ortho (minor).

    • Recrystallization from Ethanol or Column Chromatography (Hexane/DCM) yields the pure para-isomer.

Reaction Pathway Visualization

The following graph illustrates the energy landscape, highlighting why the Para product is kinetically favored over the Ortho product due to steric destabilization of the Ortho transition state.

EAS_Pathway Start Start: Trifluoromethoxybenzene + NO2+ TS_Ortho TS (Ortho) High Energy (Steric Clash) Start->TS_Ortho Slow TS_Para TS (Para) Lower Energy (Less Steric) Start->TS_Para Fast Sigma_Ortho Sigma Complex (Ortho) TS_Ortho->Sigma_Ortho Sigma_Para Sigma Complex (Para) TS_Para->Sigma_Para Product_Ortho Product: Ortho-Nitro (Minor <10%) Sigma_Ortho->Product_Ortho -H+ Product_Para Product: Para-Nitro (Major >85%) Sigma_Para->Product_Para -H+

Caption: Kinetic pathway showing the energetic preference for Para-substitution due to the steric bulk of the -OCF3 group destabilizing the Ortho transition state.

References

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Twist." ChemMedChem, 2025. 12[2][13][14][5][15][16][17][18]

  • BenchChem Technical Support. "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Application Notes, 2025. 2[13][14][5][15][16][17][18]

  • Togni, A., et al. "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." NIH / PMC, 2015. 19[13][14][5][15][16][20][17][18]

  • Hansch, C., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. [14][5][15][16][17][18]

  • ChemicalBook. "p-Trifluoromethoxy phenol Properties and Safety." ChemicalBook Database, 2026.[5] 5[14][5][15][16][20][17][18]

Sources

An In-depth Guide for Researchers on Sourcing and Commercial Availability of CAS 117338-14-4

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Challenge of Identifying CAS 117338-14-4

In the course of chemical research and drug development, scientists frequently encounter Chemical Abstracts Service (CAS) numbers as a universal identifier for specific substances. However, a comprehensive search for CAS 117338-14-4 across major chemical databases, supplier catalogs, and regulatory inventories has yielded no definitive identification of a corresponding chemical substance. This lack of public information suggests that CAS 117338-14-4 may fall into one of several categories: a proprietary internal compound code, a withdrawn or deleted CAS number, or a highly specialized research material with limited distribution.

This guide, therefore, pivots from a direct analysis of CAS 117338-14-4 to a more broadly applicable technical workflow. It is designed to equip researchers, scientists, and drug development professionals with a robust methodology for investigating, identifying, and safely sourcing chemical compounds that are not readily found in the public domain. The principles and protocols outlined below represent a best-practice approach to navigating the complexities of chemical procurement, ensuring scientific integrity and supply chain reliability.

Part 1: A Systematic Approach to Identifying and Sourcing Unlisted Chemical Compounds

When a CAS number does not resolve in standard databases, a systematic, multi-pronged investigation is warranted. The primary objective is to ascertain the chemical identity, which is a prerequisite for evaluating its suitability for research and identifying potential suppliers.

Initial Investigative Workflow

The initial phase of the investigation should be structured to exhaust all readily available resources before escalating to more specialized methods. The following workflow is recommended:

coa Certificate of Analysis (CoA) Identity Confirmation (e.g., NMR, Mass Spec) Purity Assessment (e.g., HPLC, GC) Physical Properties (e.g., Appearance, Solubility) Safety & Handling (Reference to SDS) identity_check Matches Expected Structure? coa:f1->identity_check purity_check Meets Experimental Requirements? coa:f2->purity_check identity_check->purity_check Yes reject Reject Lot / Further Inquiry identity_check->reject No accept Accept Lot purity_check->accept Yes purity_check->reject No

Caption: CoA as a Self-Validating System in Chemical Procurement.

Expertise in Action: When evaluating a CoA for a novel or custom-synthesized compound, it is imperative to scrutinize the raw analytical data. A summary purity value (e.g., ">98% by HPLC") is insufficient. Request the actual chromatograms and spectra. This allows for an independent assessment of potential impurities, isomers, or residual solvents that could impact experimental outcomes.

Part 3: Experimental and Handling Protocols for Novel Compounds

Upon receiving a novel or unlisted chemical, it must be treated as a substance of unknown toxicity. The absence of a comprehensive SDS from a major supplier necessitates a cautious and systematic approach to handling and use.

Step-by-Step Protocol for Handling a Novel Compound
  • Initial Receipt and Inspection: Upon arrival, inspect the packaging for any signs of damage or leakage. The container should be clearly labeled with the compound name (if known), batch number, and any available hazard information.

  • Quarantine and Documentation: Store the compound in a designated, restricted-access area away from incompatible materials. Log the arrival date, quantity, and assigned internal tracking number.

  • Small-Scale Solubility and Stability Testing: Before preparing stock solutions for experiments, perform small-scale tests to determine solubility in relevant solvents. Observe the stability of these test solutions over a short period to check for precipitation or degradation.

  • Stock Solution Preparation: Prepare stock solutions in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Use a calibrated balance for accurate weighing.

  • Storage of Stock Solutions: Store stock solutions under conditions that maximize stability (e.g., protected from light, at -20°C or -80°C). Clearly label vials with the compound name, concentration, solvent, and date of preparation.

  • Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and unused solutions) in accordance with institutional and local regulations for chemical waste.

Conclusion: Upholding Scientific Rigor in the Face of Uncertainty

While the specific identity of CAS 117338-14-4 remains elusive, the challenge it presents is a valuable object lesson in the due diligence required in modern chemical research. The inability to procure a compound "off-the-shelf" is not a terminal roadblock but rather a call to apply a more rigorous, investigative, and critical approach to chemical sourcing. By adhering to the systematic workflows and validation protocols outlined in this guide, researchers can ensure the integrity of their supply chain, the quality of their starting materials, and ultimately, the reliability and reproducibility of their scientific endeavors.

References

This section would typically be populated with citations to specific databases, supplier websites, and regulatory bodies. As this guide is a general workflow, a list of representative resources is provided below.

  • PubChem. National Center for Biotechnology Information. [Link]

  • SciFinder®. Chemical Abstracts Service. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

Methodological & Application

synthesis of Riluzole using 2-Amino-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Riluzole: Comparative Protocols for Established and Novel Bromine-Free Routes

Authored by: A Senior Application Scientist

Abstract

Riluzole, chemically known as 6-(trifluoromethoxy)benzothiazol-2-amine, is a cornerstone therapeutic agent for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. Its mechanism is thought to involve the modulation of glutamate neurotransmission. The synthesis of this critical benzothiazole scaffold is a subject of significant interest in medicinal and process chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Riluzole. We will first detail the classical, industrially prevalent one-pot synthesis starting from 4-(trifluoromethoxy)aniline. Subsequently, we will present a novel, bromine-free protocol that directly addresses the synthesis from 2-Amino-5-(trifluoromethoxy)phenol via a novel urea intermediate, offering a significant advantage in terms of operational safety and environmental impact.

Part 1: The Conventional Synthesis of Riluzole from 4-(Trifluoromethoxy)aniline

The most established and widely documented method for synthesizing Riluzole is a one-pot reaction involving the oxidative cyclization of an aryl amine. This approach, a variation of the Hugerschoff reaction, is efficient and forms the core of many patented manufacturing processes.

Reaction Principle and Mechanism

The synthesis initiates with the reaction between a thiocyanate salt (e.g., potassium or ammonium thiocyanate) and an oxidizing agent, typically bromine, in an acidic medium like glacial acetic acid. This in-situ generates thiocyanogen ((SCN)₂), a potent electrophile. The thiocyanogen then performs an electrophilic aromatic substitution on the electron-rich aniline ring of 4-(trifluoromethoxy)aniline, preferentially at the position ortho to the activating amino group. The resulting thiocyanate intermediate undergoes a rapid intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate moiety, leading to the formation of the 2-aminobenzothiazole ring system of Riluzole.

Experimental Protocol: Oxidative Cyclization

This protocol is adapted from established patent literature.

Step-by-Step Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(trifluoromethoxy)aniline (1.0 eq) and a thiocyanate salt such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (2.0-3.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent to the flask to form a stirrable slurry. Cool the mixture in an ice-water bath to between 0-10°C.

  • Oxidant Addition: Prepare a solution of bromine (1.1-1.5 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 15°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing a large volume of cold water. This will cause the product to precipitate.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of an aqueous ammonia solution until the pH is basic (pH 9-10). This step is crucial to deprotonate the product and ensure its precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts and acetic acid.

  • Drying: Dry the crude Riluzole product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification

The crude product can be purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water (e.g., 50:50 v/v). Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Data Presentation: Reagents and Typical Yield
Reagent/MaterialMolar Mass ( g/mol )RoleTypical Molar Eq.
4-(Trifluoromethoxy)aniline177.12Starting Material1.0
Ammonium Thiocyanate76.12Thiocyanate Source2.5
Bromine159.81Oxidizing Agent1.2
Glacial Acetic Acid60.05Solvent/Catalyst-
Aqueous Ammonia35.04Neutralizing Base-
Ethanol/Water-Recrystallization-
Product: Riluzole 234.20 Target Compound Yield: 75-85%
Workflow Diagram: Conventional Synthesis

G cluster_reagents Reagents cluster_process Process cluster_output Output A 4-(Trifluoromethoxy)aniline P1 One-Pot Reaction: Thiocyanation & Cyclization A->P1 B NH4SCN / KSCN B->P1 C Bromine (Br2) C->P1 D Acetic Acid D->P1 P2 Aqueous Work-up & Neutralization (NH3) P1->P2 Reaction Mixture P3 Filtration & Drying P2->P3 Crude Precipitate P4 Recrystallization (Ethanol/Water) P3->P4 Crude Riluzole Z Purified Riluzole P4->Z

Caption: Workflow for the conventional synthesis of Riluzole.

Part 2: Novel Bromine-Free Synthesis from 2-Amino-5-(trifluoromethoxy)phenol

Addressing the significant hazards associated with the use of liquid bromine—a substance that is highly toxic, corrosive, and environmentally damaging—is a key goal in modern process chemistry. A novel synthetic route, disclosed in patent literature, utilizes 2-Amino-5-(trifluoromethoxy)phenol as the starting material, proceeding through a new urea-based intermediate to furnish Riluzole without the need for bromine.

Reaction Principle and Rationale

This two-step approach circumvents the direct thiocyanation of the aromatic ring.

  • Intermediate Formation: The starting phenol is first converted to a urea derivative, 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea. This step introduces the necessary nitrogen and carbonyl functionalities that will ultimately form part of the benzothiazole ring.

  • Cyclization: The urea intermediate is then treated with a sulfur source and cyclizing agent to construct the thiazole ring. This method avoids harsh oxidizing agents and offers a safer, more environmentally friendly pathway to Riluzole.

Experimental Protocol: Two-Step Bromine-Free Synthesis

This protocol is based on the methodology described in patent CN114249672A.

Step 1: Synthesis of 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-Amino-5-(trifluoromethoxy)phenol (1.0 eq) in an appropriate solvent.

  • Urea Formation: Treat the solution with a urea source (e.g., potassium cyanate in the presence of an acid, or a similar reagent) to facilitate the formation of the urea derivative.

  • Isolation: After the reaction is complete (monitored by TLC or HPLC), the intermediate is isolated, typically through precipitation or extraction, followed by washing and drying.

Step 2: Cyclization to Riluzole

  • Reaction Setup: The isolated urea intermediate (1.0 eq) is dissolved in a suitable high-boiling solvent.

  • Cyclization: The solution is treated with a cyclizing agent that also serves as the sulfur source (e.g., a thiourea equivalent or a reagent capable of in-situ sulfur transfer and cyclization). The reaction is typically heated to reflux to drive the condensation and ring-closure.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated. Purification often involves simple recrystallization, as this route tends to produce fewer byproducts compared to the bromine-based method. This avoids the need for complex column chromatography.

Data Presentation: Reagents for Bromine-Free Synthesis
Reagent/MaterialMolar Mass ( g/mol )Role
Step 1
2-Amino-5-(trifluoromethoxy)phenol177.12Starting Material
Urea Source (e.g., Potassium Cyanate)81.12Reagent for Urea Formation
Step 2
1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea220.14Intermediate
Sulfur Source / Cyclizing Agent-Reagent for Ring Formation
Product: Riluzole 234.20 Target Compound
Workflow Diagram: Novel Bromine-Free Synthesis

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_output Output S1_A 2-Amino-5-(trifluoro- methoxy)phenol S1_P1 Urea Formation Reaction S1_A->S1_P1 S1_B Urea Source (e.g., KNCO/Acid) S1_B->S1_P1 S1_P2 Isolation of Intermediate S1_P1->S1_P2 S2_A Urea Intermediate S1_P2->S2_A Intermediate Transfer S2_P1 Heated Cyclization S2_A->S2_P1 S2_B Sulfur Source & Cyclizing Agent S2_B->S2_P1 S2_P2 Purification (Recrystallization) S2_P1->S2_P2 Crude Riluzole Z Purified Riluzole S2_P2->Z

Caption: Workflow for the novel bromine-free synthesis of Riluzole.

Characterization and Quality Control

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity, purity, and quality.

TechniquePurposeExpected Results for Riluzole
Melting Point Identity and Purity~119-121°C
HPLC/UPLC Purity AssessmentPurity >99.5%, detection of process-related impurities.
Mass Spec (MS) Molecular Weight[M+H]⁺ at m/z 235.
¹H NMR Structural ConfirmationSignals corresponding to the aromatic protons and the amino group protons.
¹³C NMR Structural ConfirmationSignals corresponding to the carbons in the benzothiazole ring and trifluoromethoxy group.
FT-IR Functional GroupsPeaks corresponding to N-H stretching (amino group) and C=N stretching (thiazole ring).

Safety and Handling

Professional laboratory safety practices must be strictly adhered to during all procedures.

  • Riluzole: The final product is toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle as a potent pharmaceutical compound.

  • 4-(Trifluoromethoxy)aniline: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • 2-Amino-5-(trifluoromethoxy)phenol: Handle with care as a substituted phenol and amine. May cause skin and eye irritation.

  • Bromine (Conventional Method): Extremely toxic, corrosive, and a strong oxidizing agent. Must be handled in a well-ventilated chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • Acetic Acid: Corrosive. Causes skin and eye burns. Work in a well-ventilated area.

  • Ammonia: Corrosive and has a pungent odor. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

This guide provides two distinct and detailed protocols for the synthesis of Riluzole. The conventional method, starting from 4-(trifluoromethoxy)aniline, is a robust and high-yielding process that is well-established in the literature. However, it relies on the use of hazardous bromine. The novel, two-step synthesis starting from 2-Amino-5-(trifluoromethoxy)phenol offers a compelling alternative that eliminates the need for bromine, thereby enhancing laboratory safety and reducing environmental impact. The choice of protocol will depend on the researcher's priorities, balancing factors of tradition, safety, and process greenness. For both routes, rigorous purification and analytical characterization are paramount to ensure the quality of the final active pharmaceutical ingredient.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC. Available at: [Link]

  • EP2284161A1 - Process for the preparation of riluzole - Google Patents.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Available at: [Link]

  • US20080108827A1 - Process for preparing riluzole - Google Patents.
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

  • Process for the preparation of riluzole - Patent 2284161 - EPO. Available at: [Link]

  • CN114249672A - Riluzole intermediate compound - Google Patents.
  • How I can synthesis 2- aminobenzothiazole - ResearchGate. Available at: [Link]

  • Riluzole - Wikipedia. Available at: [Link]

  • US20180036290A1 - Riluzole prodrugs and their use - Google Patents.
  • Validation of UV Spectrophotometric Method for Determination of Riluzole in Pharmaceutical Dosage Form. Available at: [Link]

  • HPTLC Method Development and Validation of Riluzole in Bulk and Pharmaceutical Dosage Form - ThaiScience. Available at: [Link]

  • Validation of a Simple, Rapid and Sensitive LC Method for Quantification of Riluzole in Rat Plasma and its Pharmacokinetic Application - Hilaris. Available at: [Link]

  • Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC. Available at: [Link]

  • Determination of Riluzole in Human Plasma by Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC – MS/MS)

Application Note: Chemoselective Urea Substitution Reaction Conditions for Trifluoromethoxy Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the trifluoromethoxy (–OCF₃) group into small molecules is a highly effective strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity. When combined with the urea pharmacophore—a staple in the design of soluble epoxide hydrolase (sEH) inhibitors and multiple kinase inhibitors—the resulting compounds exhibit profound biological activity[1],[2].

However, synthesizing unsymmetrical ureas from trifluoromethoxy aminophenols presents a significant chemoselectivity challenge. The substrate possesses two competing nucleophilic centers (the amine and the hydroxyl group), and the strong electron-withdrawing inductive effect (–I) of the –OCF₃ group severely dampens the amine's inherent nucleophilicity. This application note details the mechanistic rationale and provides self-validating protocols to achieve strictly controlled N-acylation (urea formation) while completely suppressing O-acylation (carbamate byproduct formation).

Mechanistic Rationale: Overcoming Electronic Deactivation

In a standard aniline, the amine nitrogen is a softer, more polarizable nucleophile than the phenolic oxygen, naturally favoring kinetic N-acylation when reacted with hard electrophiles like isocyanates or phosgene equivalents[3]. However, the –OCF₃ group alters this electronic landscape. By withdrawing electron density from the aromatic ring, it decreases the basicity and nucleophilicity of the amine.

If the reaction conditions are too harsh or if a strong base is utilized, the phenol (pKa ~9.5) can be deprotonated to form a phenoxide ion. Phenoxide is a highly reactive, hard nucleophile that will rapidly attack the electrophile, shifting the reaction toward thermodynamic control and resulting in O-acylation (carbamate formation).

The Causality of Condition Selection:

  • Base Selection (DIPEA): To maintain kinetic control, we utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic, weak base that efficiently scavenges the HCl generated during triphosgene activation without deprotonating the phenol[1].

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen because it is a non-polar, aprotic solvent that minimizes hydrogen bonding. This prevents the activation of the phenolic oxygen, keeping the reaction strictly under kinetic control to favor the amine[1]. Furthermore, strict anhydrous conditions prevent the hydrolysis of the isocyanate intermediate, which would otherwise lead to symmetrical urea byproducts.

Quantitative Optimization of Reaction Conditions

To demonstrate the critical nature of these parameters, the following table summarizes the optimization data for the reaction between 2-amino-4-(trifluoromethoxy)phenol and phenyl isocyanate (or equivalent).

Table 1: Impact of Reaction Conditions on Chemoselectivity (N-Urea vs. O-Carbamate)

EntryCoupling ReagentSolventBase (Eq.)Temp (°C)N-Urea Yield (%)O-Carbamate Yield (%)
1Phenyl isocyanateDCMNone2582<5
2 Phenyl isocyanate THF DIPEA (1.2) 25 94 Trace
3Phenyl isocyanateDMFK₂CO₃ (2.0)801876
4 Triphosgene / R-NH₂ DCM DIPEA (2.5) 0 to 25 89 <2
5CDI / R-NH₂MeCNDBU (1.5)604245

Insight: Entry 2 and Entry 4 represent the optimal kinetic conditions. Entry 3 demonstrates how a strong base (K₂CO₃) in a polar aprotic solvent (DMF) forces phenoxide formation, completely reversing the chemoselectivity to favor the undesired O-carbamate.

Reaction Pathway Visualization

Chemoselectivity Substrate Trifluoromethoxy Aminophenol Intermediate Reactive Isocyanate Intermediate Substrate->Intermediate Base, Solvent Reagent Phosgene Equivalent (e.g., Triphosgene) Reagent->Intermediate Target N-Acylation (Target Urea) Intermediate->Target Kinetic Control (DIPEA, DCM, 0°C) Byproduct O-Acylation (Carbamate Byproduct) Intermediate->Byproduct Thermodynamic Control (Strong Base, Heat)

Chemoselective pathways for urea synthesis from trifluoromethoxy aminophenols.

Validated Experimental Protocols

Protocol A: Direct Isocyanate Coupling (For Commercially Available Isocyanates)

This method is preferred when the corresponding R-NCO is commercially available, as it avoids the use of highly toxic phosgene equivalents[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the trifluoromethoxy aminophenol (1.0 eq, e.g., 5.0 mmol) and dissolve in anhydrous THF (0.1 M, 50 mL).

  • Base Addition: Inject DIPEA (1.2 eq, 6.0 mmol) via syringe. Stir for 5 minutes at room temperature (25 °C).

  • Electrophile Addition: Dissolve the target isocyanate (1.05 eq, 5.25 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The target urea product will exhibit a significantly lower Rf value (~0.3) compared to the starting aminophenol (~0.5) due to the increased hydrogen-bonding capacity of the urea motif.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Protocol B: Triphosgene-Mediated Unsymmetrical Urea Synthesis

This protocol is deployed when synthesizing complex, unsymmetrical ureas where the required isocyanate is not commercially available (e.g., in the synthesis of TPPU analogs)[1].

Step-by-Step Methodology:

  • Activation Setup: In a thoroughly dried flask under argon, dissolve triphosgene (0.38 eq, 1.9 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice-water bath. Caution: Triphosgene is highly toxic; perform all operations in a well-ventilated fume hood.

  • In Situ Isocyanate Generation: Prepare a solution of the trifluoromethoxy aminophenol (1.0 eq, 5.0 mmol) and DIPEA (1.1 eq, 5.5 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the triphosgene solution at 0 °C over 15 minutes[1].

  • Intermediate Validation: Stir the mixture at 0 °C for 40 minutes.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. The successful formation of the isocyanate intermediate will be confirmed by the presence of the corresponding methyl carbamate mass (

      
      ). Ensure the starting amine peak is <5% by UV integration before proceeding.
      
  • Amine Coupling: Prepare a solution of the secondary/primary amine (1.0 eq, 5.0 mmol) and additional DIPEA (2.0 eq, 10.0 mmol) in DCM (10 mL). Add this dropwise to the reaction mixture at 0 °C[1].

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Workup & Purification: Dilute with DCM (50 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/MeOH gradients).

References

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Frontiers in Pharmacology (2019) URL:[Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Taylor & Francis: Synthetic Communications (2020) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Journal of Medicinal Chemistry (PMC - NIH) (2020) URL:[Link]

Sources

preparation of 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the preparation of 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea , a critical intermediate often utilized in the synthesis of benzoxazolone derivatives and bioisosteres of bioactive scaffolds like Riluzole.

Part 1: Introduction & Strategic Analysis

Target Molecule: 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea CAS Registry Number: (Not widely established; analogous to N-(2-hydroxy-4-trifluoromethoxyphenyl)urea) Core Application: Precursor for 5-(trifluoromethoxy)benzo[d]oxazol-2(3H)-one; intermediate in medicinal chemistry for CXCR2 antagonists and glutamate modulators.

Synthetic Logic: The synthesis targets the installation of a urea moiety onto an electron-deficient aniline. The presence of the ortho-hydroxyl group presents a challenge: it increases the risk of premature cyclization to the benzoxazolone under high heat or strong dehydration conditions. Therefore, the protocol prioritizes controlled acidic hydrolysis of urea (Method A) or carbamoylation (Method B) to isolate the open-chain urea intact.

Retrosynthetic Pathway:

  • Target: 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea

  • Immediate Precursor: 2-amino-5-(trifluoromethoxy)phenol

  • Starting Material: 3-(trifluoromethoxy)phenol (via nitration and reduction)

Part 2: Detailed Experimental Protocols

Safety & Handling
  • Fluorinated Aromatics: The trifluoromethoxy group is stable but lipophilic; use gloves to prevent skin absorption.

  • Strong Acids: Concentrated HCl is corrosive. Work in a fume hood.

  • Cyanates (Method B): Potassium cyanate is harmful if swallowed. Avoid acid contact outside the reactor to prevent HNCO gas evolution.

Method A: Aqueous Acidic Carbamoylation (Green/Industrial Route)

Recommended for high purity and scalability. Based on Patent CN114249672A.

Reagents:

  • 2-Amino-5-(trifluoromethoxy)phenol (SM-1): 1.0 equiv.

  • Urea (SM-2): 2.8 – 3.0 equiv.

  • Hydrochloric Acid (37%): ~7.0 vol/wt equivalent (relative to SM-1).

  • Water: Solvent.

Step-by-Step Protocol:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charging: Add 2-amino-5-(trifluoromethoxy)phenol (10 mmol) and Urea (30 mmol) to Water (20 mL).

  • Acidification: Slowly add Concentrated HCl (13.5 mL) to the suspension. Note: Exotherm may occur; maintain temperature <30°C during addition.

  • Reaction: Heat the mixture to Reflux (100°C) . Maintain reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5] Urea hydrolyzes in situ to generate cyanic acid (HNCO), which attacks the nucleophilic amine. The acidic conditions prevent the phenol from competing as a nucleophile.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4][6] The starting aniline (higher Rf) should disappear.

  • Workup:

    • Cool the reaction mixture slowly to Room Temperature (20–25°C) .

    • Further cool to 0–5°C in an ice bath. The product will precipitate as a solid.[2][5]

    • Filter the solids using a Büchner funnel.

  • Purification (Pulping):

    • Transfer the wet cake to a beaker containing Purified Water (25 mL).

    • Stir vigorously (pulp) for 30 minutes to remove excess urea and acid.

    • Filter again and wash with Ice Water (2 x 5 mL).

  • Recrystallization:

    • Dissolve the crude solid in minimum Boiling Water (or 10% Ethanol/Water if solubility is low).

    • Allow to cool slowly to crystallize.

    • Dry in a vacuum oven at 50°C.

Expected Yield: 80–85% Appearance: White to off-white crystalline solid.

Method B: Potassium Cyanate Route (Standard Laboratory)

Recommended for small-scale synthesis or if high temperatures (Method A) cause degradation.

Reagents:

  • 2-Amino-5-(trifluoromethoxy)phenol: 1.0 equiv.

  • Potassium Cyanate (KCNO): 1.5 equiv.

  • Acetic Acid (glacial): Solvent/Catalyst (or 10% HCl).

Protocol:

  • Dissolve the aniline in 50% Aqueous Acetic Acid (10 vol).

  • Prepare a solution of Potassium Cyanate in minimal water.

  • Add the KCNO solution dropwise to the aniline solution at 35–40°C with vigorous stirring.

  • Stir for 2 hours. A thick precipitate (the urea) typically forms.

  • Dilute with cold water, filter, and wash with water to remove salts.

  • Recrystallize from Ethanol/Water.

Part 3: Visualization & Logic

Reaction Scheme & Pathway

SynthesisPath SM 3-(Trifluoromethoxy)phenol Inter1 2-Nitro-5-(trifluoromethoxy)phenol SM->Inter1 Nitration (HNO3/H2SO4) Inter2 2-Amino-5-(trifluoromethoxy)phenol (Key Precursor) Inter1->Inter2 Reduction (H2/Pd-C or Fe/HCl) Reagents Urea / HCl / Reflux (Method A) Inter2->Reagents Target 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea Reagents->Target Carbamoylation Byproduct 5-(Trifluoromethoxy)benzo[d]oxazol-2(3H)-one (Cyclization Risk) Target->Byproduct Dehydration (>150°C or SOCl2)

Caption: Synthetic pathway from phenol precursor to target urea, highlighting the critical intermediate and potential cyclization byproduct.

Process Flowchart (Method A)

ProcessFlow Start Start: 2-Amino-5-(trifluoromethoxy)phenol Mix Suspend in Water + Urea (3.0 eq) Start->Mix Acid Add Conc. HCl (Exotherm control) Mix->Acid Reflux Reflux (100°C) for 4-6 hours Acid->Reflux Cool Cool to 0-5°C (Precipitation) Reflux->Cool Filter1 Filtration Cool->Filter1 Wash Pulp wash with H2O Filter1->Wash Cryst Recrystallize (Boiling Water) Wash->Cryst Final Dry Product Cryst->Final

Caption: Operational workflow for the aqueous acidic carbamoylation protocol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained. Note: Data is predicted based on structural analogs and standard shifts.

TechniqueExpected SignalAssignment
1H NMR (DMSO-d6)δ 10.0–10.5 ppm (s, 1H)Phenolic -OH (D2O exchangeable)
δ 8.0–8.2 ppm (s, 1H)Urea -NH- Ar
δ 7.9 ppm (d, 1H)Aromatic H (C3, ortho to urea)
δ 6.8–7.0 ppm (m, 2H)Aromatic H (C5, C6)
δ 6.0–6.5 ppm (s, 2H)Urea -NH2 (D2O exchangeable)
13C NMR ~156 ppmUrea C=O
120 ppm (q, J255Hz)-OCF3 Carbon
LC-MS (ESI+)[M+H]+ = 237.15Calculated Mass: 236.15

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate

    • Cause: Solution too dilute or too acidic preventing crystallization.

    • Fix: Neutralize slightly with Sodium Acetate to pH 4–5 to encourage precipitation of the urea.

  • Issue: Product Cyclizes to Benzoxazolone

    • Observation: Loss of Urea NH2 signals in NMR; shift in retention time.

    • Cause: Reaction temperature too high or prolonged reflux.

    • Fix: Reduce reflux time. Ensure the workup is done immediately after cooling. Avoid strong dehydrating agents during drying.

  • Issue: Starting Material Remains

    • Fix: Add an additional 0.5 equiv of Urea and continue reflux. Ensure HCl concentration is sufficient to generate cyanic acid but not so high as to salt out the amine completely.

References

  • Patent CN114249672A . Riluzole intermediate compound and preparation method thereof. (2022). Describes the specific aqueous urea/HCl method for 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea.

  • Kurzer, F. (1963). Arylureas. Organic Syntheses, Coll. Vol. 4, p.49. (General methodology for urea synthesis from anilines and cyanate).

  • Frontiers in Pharmacology . (2019). Metabolism of TPPU. (Context on trifluoromethoxy-phenyl urea stability and metabolism).

Sources

scalable synthesis of 2-Amino-5-(trifluoromethoxy)phenol from 3-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-Amino-5-(trifluoromethoxy)phenol starting from 3-(trifluoromethoxy)phenol . This scaffold is a critical intermediate in the development of kinase inhibitors, agrochemicals, and specialized fluorinated building blocks.

The synthesis addresses the primary challenge of regioselectivity during the nitration of a meta-substituted phenol, utilizing the distinct physical properties of ortho-nitrophenols for scalable purification.

Executive Summary

The synthesis of 2-Amino-5-(trifluoromethoxy)phenol requires the introduction of an amino group ortho to the phenolic hydroxyl and para to the trifluoromethoxy group. Direct nitration of 3-(trifluoromethoxy)phenol yields a mixture of regioisomers, primarily the para-nitro (position 4) and ortho-nitro (position 6, desired) products.

This protocol details a two-step workflow :

  • Nitration: Controlled nitration of 3-(trifluoromethoxy)phenol to yield 2-nitro-5-(trifluoromethoxy)phenol.

  • Purification: Exploitation of intramolecular hydrogen bonding via steam distillation to isolate the desired ortho-isomer from the para-isomer.

  • Reduction: Catalytic hydrogenation or chemical reduction to yield the final amine.

Retrosynthetic Analysis

The target molecule is accessed via nitration-reduction.[1][2] The key disconnection is the C-N bond at the 2-position.

Retrosynthesis Target 2-Amino-5-(trifluoromethoxy)phenol (Target) Intermediate 2-Nitro-5-(trifluoromethoxy)phenol (Key Intermediate) Target->Intermediate Reduction SM 3-(trifluoromethoxy)phenol (Starting Material) Intermediate->SM Nitration (Regioselective)

Figure 1: Retrosynthetic pathway highlighting the critical nitration step.

Theoretical Grounding & Regioselectivity

Mechanistic Insight

The starting material, 3-(trifluoromethoxy)phenol, contains two directing groups:

  • Hydroxyl (-OH): Strong activator, ortho/para directing.

  • Trifluoromethoxy (-OCF3): Weakly deactivating (due to strong inductive effect of F), ortho/para directing.

Competition for Substitution:

  • Position 2 (Ortho to OH, Ortho to OCF3): Sterically crowded; unlikely to form in significant quantities.

  • Position 4 (Para to OH, Ortho to OCF3): Electronically favored by the OH group, but sterically hindered by the adjacent bulky -OCF3 group.

  • Position 6 (Ortho to OH, Para to OCF3): Electronically activated by OH (ortho) and OCF3 (para). Less sterically hindered than Position 4.

While para-nitration (Position 4) is typically favored in simple phenols, the steric bulk of the -OCF3 group at Position 3 shifts the balance, making Position 6 (yielding the 2-nitro-5-trifluoromethoxy isomer) a competitive and often major product.

The Purification Strategy

The desired intermediate, 2-nitro-5-(trifluoromethoxy)phenol , possesses an intramolecular hydrogen bond between the phenolic -OH and the ortho-nitro group. This interaction:

  • Reduces polarity.

  • Lowers the boiling point.

  • Enables steam volatility .

The byproduct, 4-nitro-3-(trifluoromethoxy)phenol, cannot form this intramolecular bond (intermolecular bonding dominates), rendering it non-volatile in steam. This physical difference allows for a solvent-free, scalable separation.

Experimental Protocol

Step 1: Nitration of 3-(trifluoromethoxy)phenol

Reagents:

  • 3-(trifluoromethoxy)phenol (1.0 equiv)[3]

  • Nitric Acid (65-70%, 1.1 equiv)

  • Acetic Acid (Glacial, solvent)[4][5]

  • Water (for quenching)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Dissolution: Dissolve 3-(trifluoromethoxy)phenol (e.g., 100 g) in glacial acetic acid (500 mL). Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition: Prepare a solution of HNO3 (1.1 equiv) in acetic acid (1:1 v/v). Add this solution dropwise to the phenol mixture, maintaining the internal temperature below 10 °C . Note: Exothermic reaction. Control addition rate strictly.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4]

  • Quench: Pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring. A yellow/orange oily solid will precipitate.

  • Isolation (Crude): Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with water and brine. Dry over Na2SO4 and concentrate to obtain the crude regioisomeric mixture.

Purification (Steam Distillation):

  • Suspend the crude oil in water.

  • Perform steam distillation. The 2-nitro-5-(trifluoromethoxy)phenol (bright yellow solid/oil) will distill over with the water. The 4-nitro isomer remains in the pot.

  • Collect the distillate, cool to precipitate the solid, and filter.

  • Yield: Typically 35–45% of the desired ortho-isomer.

Step 2: Reduction to 2-Amino-5-(trifluoromethoxy)phenol

Method A: Catalytic Hydrogenation (Preferred for Purity)

  • Reagents: 2-Nitro-5-(trifluoromethoxy)phenol, 10% Pd/C (5 wt% loading), Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro compound in Methanol.[6]

    • Add Pd/C catalyst under N2 atmosphere.

    • Hydrogenate at 1–3 bar H2 pressure (balloon or shaker) at RT for 4–6 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the amine.

Method B: Iron/Ammonium Chloride (Preferred for Scale/Safety)

  • Reagents: Iron powder (3.0 equiv), NH4Cl (5.0 equiv), Ethanol/Water (3:1).

  • Procedure:

    • Suspend Iron powder and NH4Cl in Ethanol/Water and heat to reflux (approx. 80 °C) to activate the iron.

    • Add the nitro compound portion-wise.[1]

    • Reflux for 2–4 hours. The yellow color of the nitro compound should fade.

    • Hot filter the mixture to remove iron oxides.

    • Concentrate the filtrate, dilute with water, and extract with Ethyl Acetate.

    • Yield: 85–95%.

Data Summary & Characterization

ParameterSpecification
Target Structure 2-Amino-5-(trifluoromethoxy)phenol
Molecular Weight 193.12 g/mol
Appearance Off-white to pale grey solid
1H NMR (DMSO-d6) δ ~6.5–6.8 (m, 3H, Ar-H), 9.0–9.5 (s, 1H, OH), 4.5–5.0 (br s, 2H, NH2)
Key Shift Distinct upfield shift of protons adjacent to NH2 compared to Nitro precursor.
LC-MS [M+H]+ = 194.1
Workflow Diagram

Workflow Step1 Step 1: Nitration SM + HNO3/AcOH (0-10°C) Crude Crude Mixture (Ortho + Para Isomers) Step1->Crude Distillation Steam Distillation (Separation based on H-bonding) Crude->Distillation Ortho Distillate: 2-Nitro-5-(trifluoromethoxy)phenol (Ortho-isomer) Distillation->Ortho Volatile fraction Para Residue: 4-Nitro isomer (Discard/Recycle) Distillation->Para Non-volatile Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Ortho->Step2 Final Final Product: 2-Amino-5-(trifluoromethoxy)phenol Step2->Final

Figure 2: Process flow for the isolation and conversion of the desired regioisomer.

Safety & Scalability Considerations

  • Nitration Safety: Nitration of phenols is highly exothermic. Accumulation of reagents must be avoided. On a large scale (multi-kilo), use a flow reactor or strictly controlled dosing pumps to manage heat generation.

  • Steam Distillation: Ensure the distillation setup has adequate condensing capacity to prevent vapor loss of the product.

  • Iron Waste: If using Method B (Fe reduction), the iron oxide waste must be disposed of as solid chemical waste. Method A (Hydrogenation) is greener but requires hydrogen safety protocols.

  • Stability: The final aminophenol is oxidation-sensitive. Store under nitrogen or argon, preferably in the dark.

References

  • Regioselective Nitration of Phenols

    • Mechanism and Ortho-Selectivity: Maleski, R. J., et al.[6] "A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers." Synthetic Communications, 1995, 25(15), 2327–2335. Link

    • Solid Acid Catalysis: Kantam, M. L., et al. "Regioselective nitration of phenol over solid acid catalysts." Catalysis Letters, 2002. Link

  • Reduction Protocols

    • Iron/Ammonium Chloride Reduction: "Application Note: A Scalable Synthesis Protocol for 2-Amino-4-bromo-5-(trifluoromethyl)phenol." BenchChem. Link

    • Catalytic Hydrogenation: "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Chemical Reviews, 2016. Link

  • Purification of Nitrophenols

    • Steam Distillation Principles: Vogel, A. I.[7] Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for separation of o/p-nitrophenols).

Sources

Application Notes: Leveraging 2-Amino-5-(trifluoromethoxy)phenol as a Novel Scaffold for ALS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Novel Scaffold in a Challenging Therapeutic Area

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle atrophy, paralysis, and ultimately, respiratory failure.[1] Despite decades of research, therapeutic options remain limited, with existing drugs offering only modest extensions in survival.[1] A significant hurdle in ALS drug discovery is the multifactorial nature of the disease, involving complex pathways such as protein aggregation, oxidative stress, and neuroinflammation.[2][3][4] This complexity necessitates the exploration of novel chemical scaffolds that can be tailored to target these diverse pathological mechanisms.

This application note puts forth 2-Amino-5-(trifluoromethoxy)phenol as a promising, albeit underexplored, scaffold for the development of new ALS therapeutics. The rationale for its selection is rooted in the unique physicochemical properties conferred by its constituent functional groups: the aminophenol core and the trifluoromethoxy substituent.

  • The Trifluoromethoxy (-OCF₃) Group: This functional group is of high interest in medicinal chemistry for its ability to enhance crucial drug-like properties.[5] It is highly lipophilic (Hansch-Leo π value of +1.04), which can improve a molecule's ability to cross the blood-brain barrier (BBB)—a critical requirement for any CNS-targeted therapeutic.[6][7] Furthermore, the -OCF₃ group is metabolically stable, resisting enzymatic degradation and thereby potentially prolonging the drug's half-life and bioavailability.[6][8] Notably, the FDA-approved ALS drug, Riluzole, contains a trifluoromethoxy group, which is credited with enhancing its BBB penetration and metabolic stability.[6][8]

  • The Aminophenol Core: Aminophenol derivatives are valuable pharmacophores with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[9][10] Oxidative stress is a well-established contributor to motor neuron death in ALS.[11] The aminophenol structure provides a foundation for developing potent antioxidants that can neutralize harmful reactive oxygen species (ROS) within the central nervous system.

By combining these features, the 2-Amino-5-(trifluoromethoxy)phenol scaffold offers a compelling starting point for a multi-pronged therapeutic strategy against ALS. This guide provides a comprehensive framework for researchers to initiate a drug discovery program based on this scaffold, from initial library synthesis to preclinical evaluation.

Strategic Overview: A Multi-Target Drug Discovery Workflow

The proposed drug discovery cascade is designed to systematically explore the therapeutic potential of the 2-Amino-5-(trifluoromethoxy)phenol scaffold. The workflow prioritizes key ALS-relevant pathologies and incorporates decision-making checkpoints to ensure that only the most promising candidates advance.

G cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation & Triaging cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Phase 4: In Vivo Proof-of-Concept Scaffold 2-Amino-5-(trifluoromethoxy)phenol Scaffold Library Focused Derivative Library Synthesis Scaffold->Library Medicinal Chemistry (e.g., Amide Coupling, Suzuki Coupling) HTS High-Throughput Screening (HTS) Library->HTS Diverse Chemical Matter PrimaryHits Primary Hits HTS->PrimaryHits HTS->PrimaryHits DoseResponse Dose-Response & IC50/EC50 Determination PrimaryHits->DoseResponse Confirmation Orthogonal Orthogonal Assays (e.g., Cell-based) DoseResponse->Orthogonal Potency Assessment Triage Hit Triage & Selection Orthogonal->Triage Validate Mechanism ValidatedHits Validated Hits Triage->ValidatedHits SAR Structure-Activity Relationship (SAR) Studies ADME In Vitro ADME/Tox Profiling LeadSeries Lead Series Identification LeadCompounds Lead Compounds LeadSeries->LeadCompounds PK_BBB Pharmacokinetics (PK) & BBB Penetration Studies ALS_Model Efficacy in ALS Animal Models (e.g., SOD1-G93A mice) Candidate Preclinical Candidate

Caption: High-level workflow for ALS drug discovery.

Experimental Protocols

Protocol 1: Synthesis of a Focused Derivative Library

The objective is to generate a library of compounds by modifying the amine and phenol functionalities of the core scaffold. This allows for the exploration of the structure-activity relationship (SAR).

Materials:

  • 2-Amino-5-(trifluoromethoxy)phenol

  • A diverse set of carboxylic acids, sulfonyl chlorides, and boronic acids

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Palladium catalysts and ligands for Suzuki coupling (e.g., Pd(PPh₃)₄)

  • Anhydrous solvents (DMF, DCM, THF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure (Example: Amide Coupling):

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Amino-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous DMF.

  • Addition of Carboxylic Acid: Add the selected carboxylic acid (1.1 eq) to the solution.

  • Coupling Agent and Base: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

A similar, systematic approach should be used for sulfonamide formation and Suzuki coupling reactions to build a diverse library.

Protocol 2: High-Throughput Screening (HTS) for Primary Hit Identification

The library will be screened against key pathological features of ALS. A multi-assay approach is recommended.

A. TDP-43 Aggregation Inhibition Assay

TAR DNA-binding protein 43 (TDP-43) aggregation is a pathological hallmark in over 95% of ALS cases.[12] Identifying small molecules that can prevent or reverse this aggregation is a primary therapeutic strategy.[3]

Principle: This assay utilizes a cell-free system where recombinant TDP-43 is induced to aggregate. The extent of aggregation is measured by a fluorescent dye, such as Thioflavin T (ThT), which binds to amyloid-like fibrils.

Materials:

  • Recombinant human TDP-43 protein

  • Aggregation buffer (e.g., PBS with a denaturant or aggregation inducer)

  • Thioflavin T (ThT)

  • 384-well, black, clear-bottom plates

  • Compound library dissolved in DMSO

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (at a stock concentration of 10 mM in DMSO) into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no TDP-43) controls.

  • Protein Preparation: Prepare a solution of recombinant TDP-43 in aggregation buffer at a final concentration of 2-5 µM.

  • Assay Initiation: Add 25 µL of the TDP-43 solution to each well.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 18-24 hours to induce aggregation.

  • ThT Addition: Add 25 µL of ThT solution (final concentration 10-20 µM) to each well.

  • Signal Detection: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds causing >50% inhibition.

B. Oxidative Stress Reduction Assay

This assay measures the ability of compounds to protect neuronal cells from oxidative damage.

Principle: A fluorescent probe, such as CellROX® Deep Red or DCFH-DA, is used to detect reactive oxygen species (ROS) in live cells.[13][14] An increase in ROS levels, induced by a toxin, will lead to an increase in fluorescence. Active compounds will mitigate this increase.

Materials:

  • A neuronal cell line (e.g., SH-SY5Y) or iPSC-derived motor neurons.[1]

  • Cell culture medium and supplements

  • Oxidative stress inducer (e.g., H₂O₂, rotenone)

  • CellROX® Deep Red or DCFH-DA probe[15]

  • Hoechst 33342 (for nuclear staining/cell counting)

  • 384-well, black, clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating: Seed neuronal cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with library compounds (final concentration typically 1-10 µM) for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stress inducer and incubate for a duration determined by prior optimization (e.g., 4-6 hours).

  • Staining: Add the ROS probe and Hoechst 33342 to the cells and incubate according to the manufacturer's protocol.

  • Imaging: Acquire images using a high-content imaging system, capturing both the ROS signal and nuclear stain channels.

  • Image Analysis: Quantify the fluorescence intensity of the ROS probe per cell.

  • Data Analysis: Normalize the ROS signal to the cell count. Calculate the percentage reduction in oxidative stress for each compound compared to vehicle-treated, stressed cells.

Assay Type Primary Endpoint Typical Hit Criteria Key Advantage
TDP-43 Aggregation Reduction in ThT fluorescence>50% InhibitionTargets a core pathology of ALS[3]
Oxidative Stress Reduction in cellular ROS levels>50% ReductionAddresses cellular stress pathway[16]
Motor Neuron Survival Increased cell viability>3 standard deviations above meanPhenotypic and physiologically relevant
Protocol 3: Hit-to-Lead Optimization and ADME Profiling

Once hits are confirmed and validated, the hit-to-lead (H2L) phase begins.[17] This iterative process involves synthesizing analogs of the validated hits to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[18][19]

Key In Vitro ADME/Tox Assays:

  • Solubility: Determine the aqueous solubility of the compounds. Poor solubility can hinder absorption and lead to inaccurate assay results.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.

  • Metabolic Stability (Microsomes): Incubate compounds with liver microsomes to assess their susceptibility to metabolism by cytochrome P450 enzymes.[6]

  • Cytotoxicity: Evaluate the general toxicity of the compounds in a non-neuronal cell line (e.g., HepG2) to flag non-specific toxic effects.

G cluster_0 Iterative Optimization Cycle cluster_1 Key Optimization Goals Design Design Analogs (In Silico Modeling) Synthesize Synthesize Analogs Design->Synthesize Test Test (Potency, Selectivity, ADME) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design Data-driven decisions Potency Increase Potency (nM range) Selectivity Improve Selectivity BBB Enhance BBB Penetration Metabolic Increase Metabolic Stability Solubility Improve Solubility

Caption: The iterative cycle of hit-to-lead optimization.

Protocol 4: In Vivo Proof-of-Concept in an ALS Animal Model

Lead compounds with a promising in vitro profile should be advanced to in vivo testing. The SOD1-G93A transgenic mouse is a widely used and well-characterized model of ALS.[20][21][22]

Model:

  • Transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1-G93A)1Gur/J).[21] These mice develop a progressive motor neuron disease that mimics many aspects of human ALS.[20]

Procedure:

  • Dosing and PK: First, conduct pharmacokinetic studies in wild-type mice to determine the dose, route of administration, and dosing frequency required to achieve and maintain target concentrations in the brain and spinal cord.

  • Efficacy Study:

    • Animal Groups: Randomly assign SOD1-G93A mice to a vehicle control group and one or more treatment groups (n=15-20 per group).

    • Treatment: Begin treatment at a pre-symptomatic stage (e.g., 50-60 days of age). Administer the lead compound or vehicle daily (or as determined by PK studies).

    • Monitoring: Monitor the mice daily for body weight and clinical signs of disease onset (e.g., tremor, hindlimb weakness).

    • Behavioral Endpoints: Conduct weekly behavioral tests to assess motor function, such as the rotarod test for motor coordination and grip strength tests.[23]

    • Primary Endpoint: The primary endpoint is typically survival time (humane endpoint is defined as the inability to right within 30 seconds).

  • Post-mortem Analysis: At the end of the study, collect spinal cord and brain tissue for histological and biochemical analysis.

    • Histology: Perform immunohistochemistry to quantify motor neuron loss (e.g., Nissl staining) and assess TDP-43 pathology or other relevant markers.

    • Biomarkers: Measure levels of oxidative stress markers or neuroinflammation markers in tissue homogenates.

In Vivo Endpoint Measurement Desired Outcome
Disease Onset Age at which motor deficits first appearSignificant delay in treated group
Motor Function Performance on rotarod, grip strengthImproved performance over time
Survival Median lifespanSignificant extension in lifespan[23]
Neuropathology Motor neuron counts in spinal cordReduced motor neuron loss

Conclusion and Future Directions

The 2-Amino-5-(trifluoromethoxy)phenol scaffold represents a chemically tractable and strategically sound starting point for a new ALS drug discovery program. The trifluoromethoxy group offers intrinsic advantages for developing CNS-penetrant and metabolically stable compounds, while the aminophenol core provides a versatile handle for targeting key disease mechanisms like oxidative stress and protein aggregation. The systematic workflow detailed in these notes—from library synthesis and multi-pronged HTS to rigorous in vivo evaluation—provides a robust framework for identifying and optimizing novel drug candidates. Successful execution of this strategy could lead to the development of a new generation of therapeutics capable of modifying the devastating course of ALS.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
  • Trifluoromethoxy group. (n.d.). In Wikipedia.
  • Discovery of TDP-43 aggregation inhibitors via a hybrid machine learning framework. (2026). Nature Machine Intelligence.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
  • ALS Disease Models. (n.d.). Charles River.
  • Drug Discovery and Development: A Glimpse into the Future of ALS Treatment. (2024). Target ALS.
  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. (2021). International Journal of Molecular Sciences.
  • Inhibition of TDP-43 Aggregation by Nucleic Acid Binding. (2013). PLOS One.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
  • Treatment of a Mouse Model of ALS by In Vivo Base Editing. (n.d.). PMC.
  • Trifluoromethyl group. (n.d.). In Wikipedia.
  • TDP-43 aggregation inhibitors for the treatment of ALS. (2015). JPND Neurodegenerative Disease Research.
  • Mice Overexpressing Both Non-Mutated Human SOD1 and Mutated SOD1G93A Genes: A Competent Experimental Model for Studying Iron Metabolism in Amyotrophic Lateral Sclerosis. (2022). Frontiers.
  • Uncovering ALS pathology and potential drug targets with in vitro iPSC models. (2023). Ncardia.
  • Effective Inhibition of TDP-43 Aggregation by Native State Stabilization. (2024). PubMed.
  • Oxidative Stress Assay. (n.d.). Innoprot.
  • Drug Development and Approval. (n.d.). The ALS Association.
  • Oxidative Stress Assays. (n.d.). Promega Corporation.
  • SOD1-G93A (hybrid) (G1H). (n.d.). ALZFORUM.
  • Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. (2025). Elabscience.
  • Aminophenol – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. (n.d.). PubMed.
  • Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems. (2025). PMC.
  • Hit to lead. (n.d.). In Wikipedia.
  • Hit and Lead Optimization. (n.d.). Universiteit Leiden.
  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra.

Sources

Synthesis of 2-Amino-6-(trifluoromethoxy)benzoxazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethoxy-Substituted Benzoxazoles in Drug Discovery

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, imparting a range of biological activities to molecules that contain it.[1] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a trifluoromethoxy (-OCF3) group into the benzoxazole core can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a highly sought-after functional group in modern drug design.[3] The target molecule of this guide, 2-amino-6-(trifluoromethoxy)benzoxazole, serves as a crucial building block for the synthesis of more complex pharmaceutical agents, including analogues of Riluzole, a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).[3]

This document provides a comprehensive guide for the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole through the reaction of 2-amino-5-(trifluoromethoxy)phenol with di-(imidazole-1-yl)-methanimine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the rationale behind the choice of reagents and conditions, tailored for researchers, scientists, and professionals in the field of drug development.

Reaction Overview and Mechanistic Insights

The synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole is achieved through a cyclization reaction between an ortho-aminophenol derivative and a one-carbon electrophile. In this protocol, di-(imidazole-1-yl)-methanimine serves as a safe and effective phosgene equivalent.[4] The high toxicity of phosgene and other cyanating agents like cyanogen bromide makes di-(imidazole-1-yl)-methanimine an attractive alternative for laboratory-scale synthesis.[5][6]

The reaction proceeds in two key steps:

  • Nucleophilic Attack: The amino group of 2-amino-5-(trifluoromethoxy)phenol acts as a nucleophile, attacking the central carbon atom of di-(imidazole-1-yl)-methanimine. This results in the displacement of one of the imidazole leaving groups and the formation of an N-(1H-imidazol-1-ylmethylene)-2-amino-5-(trifluoromethoxy)phenol intermediate.

  • Intramolecular Cyclization and Aromatization: The hydroxyl group of the intermediate then undergoes an intramolecular nucleophilic attack on the same carbon atom, leading to the formation of a five-membered ring and the elimination of the second imidazole molecule. Subsequent tautomerization yields the stable, aromatic 2-amino-6-(trifluoromethoxy)benzoxazole.

G cluster_intermediate Intermediate Formation cluster_product Product A 2-Amino-5-(trifluoromethoxy)phenol C N-(1H-imidazol-1-ylmethylene)-2-amino-5-(trifluoromethoxy)phenol A->C Nucleophilic attack by amino group B Di-(imidazole-1-yl)-methanimine D 2-Amino-6-(trifluoromethoxy)benzoxazole C->D Intramolecular cyclization and elimination of imidazole

Caption: Reaction workflow for the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-aminobenzoxazoles using di-(imidazole-1-yl)-methanimine.

Materials and Equipment:

  • 2-Amino-5-(trifluoromethoxy)phenol

  • Di-(imidazole-1-yl)-methanimine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet and outlet (or balloon)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-(trifluoromethoxy)phenol is a substituted aminophenol and should be handled with care to avoid skin contact and inhalation.

  • Di-(imidazole-1-yl)-methanimine and its byproducts are nitrogenous compounds; handle them with appropriate care.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

Compound Molecular Formula Molecular Weight ( g/mol ) Hazards
2-Amino-5-(trifluoromethoxy)phenolC₇H₆F₃NO₂193.12Irritant, potential sensitizer
Di-(imidazole-1-yl)-methanimineC₇H₆N₄146.15Skin and eye irritant.[7]
DMFC₃H₇NO73.09Reproductive toxin, irritant.
2-Amino-6-(trifluoromethoxy)benzoxazoleC₈H₅F₃N₂O218.13Potential irritant; handle with care.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-(trifluoromethoxy)phenol (1.0 eq).

  • Addition of Reagents: Under a nitrogen atmosphere, add di-(imidazole-1-yl)-methanimine (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of DMF is approximately 153 °C).

  • Monitoring the Reaction: Allow the reaction to proceed overnight (12-16 hours) under a continuous nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-amino-6-(trifluoromethoxy)benzoxazole.

G A 1. Add 2-amino-5-(trifluoromethoxy)phenol and di-(imidazole-1-yl)-methanimine to a flask. B 2. Add anhydrous DMF under a nitrogen atmosphere. A->B C 3. Heat the mixture to reflux overnight. B->C D 4. Cool the reaction and perform an aqueous workup with ethyl acetate extraction. C->D E 5. Wash, dry, and concentrate the organic phase. D->E F 6. Purify the crude product by column chromatography. E->F G Pure 2-Amino-6-(trifluoromethoxy)benzoxazole F->G

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

The product of this synthesis, 2-amino-6-(trifluoromethoxy)benzoxazole, is a valuable intermediate for the development of novel therapeutics. Its structural similarity to Riluzole suggests its potential as a starting material for creating new neuroprotective agents that may act as antagonists of voltage-dependent sodium channels.[3] The 2-amino group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR) and optimize biological activity. The trifluoromethoxy group, as previously mentioned, is expected to confer favorable pharmacokinetic properties to the resulting drug candidates.

Conclusion

The reaction of 2-amino-5-(trifluoromethoxy)phenol with di-(imidazole-1-yl)-methanimine provides a reliable and safer alternative to traditional methods for the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole. This protocol offers a clear and detailed pathway for obtaining a key building block in the development of new pharmaceuticals. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can efficiently synthesize this valuable compound for further investigation in their drug discovery programs.

References

  • ResearchGate. (2025). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Available at: [Link]

  • Mignani, S., et al. (1992). Versatile Methods for the Synthesis of 2-Amino-6-trifluoromethoxy-(nitro)benzothiazoles.
  • Kavková, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19374–19384. Available at: [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • Amazon AWS. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Available at: [Link]

  • Sobelev, A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3746. Available at: [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • SSRN. (2022). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. Available at: [Link]

  • Horváth, A., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. Molecules, 28(20), 7013. Available at: [Link]

  • Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Available at: [Link]

  • Castrol. (2024). SAFETY DATA SHEET. Available at: [Link]

  • IUPAC. (2011). A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. Available at: [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • ResearchGate. (2025). (PDF) Phosgenation Reactions with Phosgene from Triphosgene. Available at: [Link]

Sources

Troubleshooting & Optimization

solving low yield issues in trifluoromethoxy aminophenol cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Low Yield Issues in -Benzoxazole Synthesis

Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Deactivated Nucleophile" Paradox

The trifluoromethoxy (


) group is a privileged motif in drug discovery due to its unique combination of high lipophilicity (Hansch 

) and metabolic stability. However, synthesizing benzoxazoles from trifluoromethoxy-substituted 2-aminophenols presents a specific chemical paradox that leads to low yields:
  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This significantly reduces the nucleophilicity of the amine and hydroxyl groups, making the initial condensation step sluggish.
  • Oxidative Instability: Despite being electron-poor, 2-aminophenols are prone to rapid oxidation into quinone imines (black tar), especially when the cyclization rate is slow.

This guide provides engineered solutions to overcome the kinetic penalty of the


 group while preventing oxidative decomposition. 

Module 1: Diagnostic & Mechanistic Insight

Q1: Why is my reaction stalling with starting material remaining?

Technical Analysis: The


 group exerts a strong inductive effect (

) and a resonance effect that is orthogonal to the

-system due to hyperconjugation (

). This locks the

group perpendicular to the ring, preventing efficient resonance donation back into the ring.
  • Consequence: The nitrogen lone pair is less available for nucleophilic attack on the carboxylic acid or aldehyde electrophile.

  • Solution: You cannot rely on thermal dehydration alone. You must use high-energy electrophilic activation (e.g., T3P, Acid Chlorides) to lower the activation energy of the initial amide bond formation.

Q2: Why does the reaction mixture turn black/dark brown?

Technical Analysis: This is the signature of quinone imine formation . If the cyclization is slow (due to the


 deactivation), the starting aminophenol lingers in solution. Trace metals (Fe, Cu) or dissolved oxygen catalyze the oxidation of the aminophenol into radical species that polymerize.
  • Solution: Degassing is insufficient. You must use active antioxidant buffering (e.g., Sodium Dithionite wash or inclusion of Ascorbic Acid) and strict anaerobic conditions.

Module 2: Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired cyclization and the fatal oxidative pathway.

G cluster_0 Critical Control Points node_sm Start: OCF3-Aminophenol node_inter Intermediate: Hydroxy-Amide node_sm->node_inter Step 1: N-Acylation (Slowed by OCF3) node_ox Side Product: Quinone Imine (Tar) node_sm->node_ox Oxidation (Air/Light) (Fast if Step 1 stalls) node_prod Product: OCF3-Benzoxazole node_inter->node_prod Step 2: Cyclodehydration (Requires Heat/Acid)

Figure 1: Kinetic competition in benzoxazole synthesis. The


 group slows Step 1, increasing the window for oxidative degradation.

Module 3: Optimization Protocols

Method A: The "Gold Standard" (T3P Mediated)

Recommended for valuable substrates where yield is paramount. T3P (Propylphosphonic anhydride) acts as a mild but potent coupling agent and water scavenger, driving the equilibrium.

Reagents:

  • Substrate:

    
    -2-aminophenol (1.0 equiv)
    
  • Carboxylic Acid (1.1 equiv)[1]

  • Reagent: T3P (50% in EtOAc/DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate or Xylenes (Anhydrous)

Protocol:

  • Inert Setup: Flame-dry a reaction flask and cool under Argon flow.

  • Dissolution: Dissolve the Carboxylic Acid and Base in the solvent. Stir for 10 min.

  • Activation: Add T3P dropwise at 0°C. Stir for 20 min to form the active ester.

  • Addition: Add the

    
    -2-aminophenol (dissolved in minimal solvent).
    
    • Critical Step: If the aminophenol is dark, wash it with a 10%

      
       (Sodium Dithionite) solution prior to use to reduce oxidized impurities.
      
  • Cyclization: Allow to warm to RT, then heat to reflux (EtOAc: 77°C, Xylenes: 140°C) for 12-24h.

  • Workup: Wash with water, then saturated

    
    . The T3P byproducts are water-soluble and wash away easily.[2]
    
Method B: The "Classic" (Orthoester/Acid)

Best for simple alkyl-benzoxazoles.

Protocol:

  • Mix aminophenol (1.0 equiv) with Triethyl Orthoformate (or Orthoacetate) (5.0 equiv).

  • Add catalytic p-Toluenesulfonic acid (PTSA) (0.1 equiv).

  • Reflux at 100°C.

  • Note: This method often fails for electron-poor amines because the orthoester is not electrophilic enough. If yield is <40%, switch to Method A.

Module 4: Comparative Data & Reagent Selection

Reagent SystemElectrophilicityWater ScavengingOxidative RiskRecommended For
T3P / Pyridine HighExcellentLow (Mild temp)Deactivated (

) amines
PPA (Polyphosphoric Acid) MediumGoodHigh (Viscous/Hot)Robust substrates only
Aldehyde + Oxidant (DDQ) LowN/ACritical Failure Do not use with sensitive phenols
Acid Chloride + Heat Very HighPoor (HCl byproduct)MediumSterically hindered acids

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose specific experimental failures.

Tree root Problem: Low Yield q1 Is the mixture black/tarry? root->q1 sol_ox Cause: Oxidation Fix: Add Na2S2O4 wash & Sparge solvents with Ar q1->sol_ox Yes q2 Is Starting Material (SM) still present by LCMS? q1->q2 No sol_act Cause: Low Nucleophilicity Fix: Switch to T3P or Acid Chloride method q2->sol_act Yes (SM remains) q3 Is the Intermediate (Amide) accumulating? q2->q3 No (SM consumed) sol_cyc Cause: Failed Ring Closure Fix: Increase Temp (>120°C) or add Dean-Stark trap q3->sol_cyc Yes

Figure 2: Troubleshooting logic for trifluoromethoxy-aminophenol cyclization.

References

  • Electronic Properties of OCF3

    • Leroux, F. R., et al. (2015). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[3][4] Chemical Reviews. Link

  • T3P Mediated Cyclization

    • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Benzoxazoles, and Benzothiazoles." Tetrahedron Letters. Link

  • One-Pot Synthesis Strategies

    • Pottorf, R. S., et al. (2003). "Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating." Tetrahedron Letters. Link

  • Aminophenol Stability & Oxidation

    • Nishimura, T., et al. (2011). "Suppression of Oxidative Decomposition of 2-Aminophenols." Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification & Recrystallization of 2-Amino-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the purification of 2-Amino-5-(trifluoromethoxy)phenol (2-A-5-TFMP) .

This compound is a highly valuable intermediate in the synthesis of pharmaceuticals, including riluzole derivatives and complex benzoxazoles[1]. However, its purification is notoriously challenging. The strong electron-withdrawing and highly lipophilic nature of the trifluoromethoxy (-OCF3) group fundamentally alters the molecule's solubility profile compared to standard aminophenols. Furthermore, the electron-rich aromatic core makes it highly susceptible to oxidative degradation. By understanding the causality behind solvent interactions and employing self-validating protocols, you can bypass complex column chromatography and achieve >99% purity through strategic recrystallization[1].

Solvent System Selection Matrix

The dual nature of 2-A-5-TFMP—featuring polar hydrogen-bonding groups (-OH, -NH2) and a hydrophobic (-OCF3) tail—requires mixed solvent systems to achieve the ideal steep solubility curve (sparingly soluble at room temperature, highly soluble at boiling point)[2].

Solvent SystemPolarity ProfileYield ExpectationPrimary ApplicationMechanistic Notes
Ethanol / Water High>85%General bulk purificationThe best balance for removing highly non-polar impurities. The -OCF3 group limits cold water solubility, ensuring rapid precipitation when water is used as the anti-solvent[2].
Ethyl Acetate / Heptane Moderate75–80%Moisture-sensitive downstream workflowsPrevents hydration of the crystal lattice. EtOAc dissolves the polar functional groups, while heptane forces crystallization.
Chloroform (CHCl₃) Low-Moderate~70%Analytical-grade purityRequires crystallization at -20 °C. Excellent for obtaining analytically pure samples of fluorinated aminophenols, though yields are lower[3].

Self-Validating Recrystallization Protocol (Aqueous System)

This step-by-step methodology utilizes the Ethanol/Water system and is designed as a self-validating workflow to ensure scientific integrity at every stage.

Step 1: Solvent Preparation & Degassing

  • Action: Sparge absolute ethanol and deionized water with Nitrogen (N₂) or Argon for 15 minutes prior to use.

  • Causality: Fluorinated aminophenols are highly prone to auto-oxidation, forming darkly colored quinone imines or phenoxazinones upon exposure to heat and dissolved oxygen[3]. Degassing neutralizes this degradation pathway.

Step 2: Dissolution

  • Action: Place crude 2-A-5-TFMP in a round-bottom flask under an inert N₂ atmosphere. Add a minimum volume of hot, degassed ethanol until the solid just dissolves.

  • Validation Checkpoint: Inspect the solution. If the solution is dark brown or black, oxidative impurities are present. Self-Correction: Add 5% w/w activated carbon, boil for 5 minutes, and perform a hot filtration through a Celite pad.

Step 3: Anti-Solvent Addition

  • Action: While maintaining the solution near boiling, add hot, degassed water dropwise until a slight, persistent cloudiness (turbidity) is observed. Add 1–2 drops of hot ethanol until the solution turns perfectly clear again.

  • Causality: This establishes the exact saturation point of the compound in the mixed solvent system, ensuring maximum yield upon cooling.

Step 4: Controlled Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Validation Checkpoint: Needle-like or flaky crystals should begin forming within 30 minutes. If the solution forms a cloudy liquid layer at the bottom, it is "oiling out" (see FAQ below).

Step 5: Isolation

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:2 Ethanol/Water to remove residual mother liquor[1]. Dry under high vacuum to a constant weight.

Workflow & Troubleshooting Visualization

The following decision tree maps the logical pathways for purifying 2-A-5-TFMP, including critical troubleshooting interventions.

RecrystallizationWorkflow Start Crude 2-Amino-5-(trifluoromethoxy)phenol (2-A-5-TFMP) CheckOx Is crude heavily oxidized? (Dark brown/black color) Start->CheckOx Carbon Pre-treatment: Activated Carbon Filtration (in EtOAc) CheckOx->Carbon Yes Moisture Is the subsequent reaction moisture-sensitive? CheckOx->Moisture No Carbon->Moisture Anhydrous Anhydrous System: EtOAc / Heptane or CHCl3 (-20°C) Moisture->Anhydrous Yes Aqueous Aqueous System: EtOH / Water (Degassed) Moisture->Aqueous No Dissolve Dissolution at near-boiling temp (Strict N2/Ar atmosphere) Anhydrous->Dissolve Aqueous->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Cooling Controlled Slow Cooling (Room Temp -> 0°C) HotFilter->Cooling Oiling Does the compound 'oil out' instead of crystallizing? Cooling->Oiling FixOil Reheat to dissolve. Add seed crystals or adjust solvent ratio. Oiling->FixOil Yes Isolate Vacuum Filtration & Cold Solvent Wash Oiling->Isolate No FixOil->Cooling Pure Pure 2-A-5-TFMP Crystals (>99% Purity) Isolate->Pure

Decision tree for the recrystallization and troubleshooting of 2-A-5-TFMP.

Troubleshooting FAQs

Q: My 2-Amino-5-(trifluoromethoxy)phenol is "oiling out" (forming a syrup) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated, resulting in a liquid-liquid phase separation rather than solid-liquid crystallization. The highly lipophilic -OCF3 group exacerbates this by resisting lattice formation in overly aqueous environments. Resolution: Reheat the mixture until the oil dissolves completely. Add a small volume of your primary solvent (e.g., Ethanol or EtOAc) to lower the saturation temperature. Allow it to cool much more slowly, and introduce a seed crystal of pure 2-A-5-TFMP just as the solution reaches room temperature to force nucleation.

Q: The recrystallized product has a dark brown/pink tint instead of being off-white. What went wrong? A: Aminophenols are highly susceptible to oxidative degradation. The combination of the electron-donating -OH and -NH2 groups makes the aromatic ring easily oxidized into highly colored quinone-imine derivatives[3]. Resolution: This indicates oxygen exposure during the hot dissolution phase. Ensure you are using strictly degassed solvents and maintaining a continuous nitrogen or argon sweep over the flask. If the crude is already dark, you must perform a hot filtration through activated carbon prior to the crystallization step. Keep in mind that reactions containing fluorinated aminophenols should be handled with care, as degraded byproducts can be toxic[3].

Q: Which solvent system is best if my downstream application involves moisture-sensitive reagents (e.g., reacting with benzoyl chloride or sensitive isothiocyanates)? A: You must avoid the Ethanol/Water system, as trace water can become trapped in the crystal lattice and ruin subsequent anhydrous steps. Instead, utilize the Ethyl Acetate / Heptane mixed system. Alternatively, for smaller scales where analytical purity is required, dissolving the compound in minimal Chloroform (CHCl₃) and forcing crystallization at -20 °C is a highly effective, moisture-free method[3].

References

  • Title: CN114249672A - Riluzole intermediate compound - Google Patents Source: Google Patents URL
  • Title: Synthesis of 7- and 8-Functionalized 2-Aminophenoxazinones via Cyclocondensation of 2-Aminophenols Source: Thieme-connect URL
  • Title: 3-(4-Fluorophenyl)

Sources

Technical Support Center: Purification of 2-Amino-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 2-Amino-5-(trifluoromethoxy)phenol , specifically focusing on the removal of oxidative polymerization byproducts ("tars") common to aminophenol synthesis.

Current Status: Operational Topic: Impurity Profiling & Removal (Tarry Residues) Audience: Process Chemists, Medicinal Chemists

Executive Summary: The "Tar" Problem

The synthesis of 2-Amino-5-(trifluoromethoxy)phenol (CAS: 53972-20-8) typically involves the reduction of its nitro-precursor. The "tar" you observe is rarely a single impurity but a complex mixture of azo-dimers, azoxy-intermediates, and quinone-imine polymers .

These impurities arise from two main sources:

  • Incomplete Reduction: Condensation between nitroso intermediates and hydroxylamines.

  • Oxidative Instability: The electron-rich aminophenol core is highly susceptible to auto-oxidation upon exposure to air, forming dark, insoluble polymers.

The presence of the trifluoromethoxy (-OCF₃) group adds a unique challenge: it increases the lipophilicity of the molecule, making these tars difficult to separate using standard aqueous washes alone.

Troubleshooting Guide (Q&A)

Issue 1: "My crude product turned into a black oil immediately after rotary evaporation."

Diagnosis: Auto-oxidation due to air exposure and thermal stress. The Fix:

  • Immediate Action: Do not heat the crude oil further. Dissolve it immediately in degassed ethyl acetate.

  • Root Cause: Aminophenols are air-sensitive. Stripping solvents to dryness creates a high-concentration environment that accelerates polymerization.

  • Prevention: Perform solvent exchange (e.g., to the crystallization solvent) rather than stripping to dryness. Always backfill your rotavap with Nitrogen/Argon, not air.

Issue 2: "I tried recrystallizing, but the crystals are brown and sticky."

Diagnosis: Occlusion of non-polar impurities. The Fix:

  • Why it failed: The lipophilic -OCF₃ group makes the "tar" soluble in the same organic solvents as your product (e.g., Ethanol, Toluene).

  • Solution: Switch to a Chemical Purification (Acid-Base Swing) . The tar is generally non-basic. By converting your amine to a water-soluble salt, you can wash the tar away with an organic solvent. (See Protocol A).

Issue 3: "The HCl salt formed, but it's a colored paste, not a solid."

Diagnosis: Presence of residual water or excess acid preventing crystal lattice formation. The Fix:

  • Procedure: Triturate the paste with anhydrous diethyl ether or MTBE. The organic solvent will extract the residual water and organic impurities, forcing the salt to crash out as a solid.

  • Tip: If it remains sticky, dissolve in minimum methanol and precipitate by slow addition to vigorously stirred diethyl ether.

Core Protocols

Protocol A: The "Acid-Base Swing" (Primary De-Tarring)

This is the most robust method for separating the amine product from non-basic tars.

Principle: The 2-amino-5-(trifluoromethoxy)phenol is amphoteric but forms a stable salt with strong acids. The polymeric tars are typically neutral or weakly acidic phenols that will not protonate at pH < 1.

Step-by-Step:

  • Dissolution: Dissolve the crude black oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Salt Formation: Cool to 0–5°C. Slowly add 2M HCl (aq) (1.2 equivalents).

    • Note: The product will protonate and migrate into the aqueous layer. The tars will remain in the EtOAc.

  • Phase Separation:

    • Separate the layers.[1][2][3][4]

    • Crucial Step: Wash the aqueous acidic layer 2x with fresh EtOAc. This removes trapped lipophilic tars.

    • Check: The organic washes should eventually run clear(er). The aqueous layer will likely remain pink/red (oxidation products are highly colored even in trace amounts).

  • Charcoal Treatment (Optional but Recommended):

    • Add Activated Carbon (10 wt% relative to theoretical yield) to the acidic aqueous solution.

    • Stir for 30 mins. Filter through Celite. This removes color bodies.[1][5]

  • Neutralization & Isolation:

    • Cool the aqueous filtrate to 0°C.

    • Adjust pH to ~7–8 using Saturated NaHCO₃ or 2M NaOH. Do not overshoot to pH > 10, or you may form the phenolate anion which is water-soluble.

    • Extract the precipitated free base into EtOAc (3x).

    • Dry (Na₂SO₄) and concentrate.[6]

Protocol B: Hydrochloride Salt Precipitation (Final Polishing)

If the free base is still unstable, store it as the HCl salt.

  • Dissolve the purified free base in a minimum amount of dry Ethanol or Methanol .

  • Cool to 0°C under N₂.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Add Diethyl Ether or Heptane slowly until turbidity persists.

  • Stir at 0°C for 1 hour. Filter the white/off-white solid.[6]

Visual Workflows

Logic Flow: Purification Strategy

The following diagram illustrates the decision-making process for purifying this specific compound.

PurificationLogic Start Crude Reaction Mixture (Dark Oil/Solid) Decision1 Is the product soluble in dilute HCl? Start->Decision1 AcidWash Protocol A: Acid-Base Swing (Partition between EtOAc/aq HCl) Decision1->AcidWash Yes DiscardOrg Discard Organic Layer (Contains Tars/Non-basics) AcidWash->DiscardOrg KeepAq Keep Aqueous Layer (Contains Product Salt) AcidWash->KeepAq Charcoal Add Activated Carbon Filter through Celite KeepAq->Charcoal Neutralize Neutralize to pH 7-8 Extract into EtOAc Charcoal->Neutralize FinalDecision Is product solid? Neutralize->FinalDecision Recryst Recrystallize (EtOAc/Heptane) FinalDecision->Recryst Yes SaltForm Protocol B: Form HCl Salt (Precipitate from MeOH/Ether) FinalDecision->SaltForm No (Oily/Unstable)

Caption: Decision matrix for separating amphoteric aminophenols from neutral lipophilic tars.

Mechanism of Tar Formation

Understanding why the tar forms helps in prevention.

TarMechanism Aniline 2-Amino-5-(OCF3)phenol Radical Phenoxy/Amino Radical Aniline->Radical -e-, -H+ Oxidation Air Oxidation (O2) Oxidation->Radical Dimer Quinone Imines / Azo Dimers Radical->Dimer Dimerization Coupling C-N / C-C Coupling Polymer Insoluble Black Tar Dimer->Polymer Polymerization

Caption: Simplified oxidative pathway leading to tar formation in electron-rich aminophenols.

Quantitative Data: Solvent Efficiency

The following table summarizes the efficiency of different solvent systems for removing the specific "tar" associated with trifluoromethoxy-substituted aromatics.

Solvent SystemTarget Impurity RemovalProduct RecoveryNotes
EtOAc / 2M HCl Excellent (>95%) High (85-90%)Best for bulk tar removal via phase separation.
Ethanol / Water Moderate (60%)Moderate (70%)Good for recrystallization but may co-precipitate tars.
DCM / Hexane Poor (<30%)HighTars often dissolve in DCM; poor separation.
EtOAc / Heptane Good (80%)High (85%)Effective for final recrystallization of the free base.

References

  • BenchChem. Application Note: A Scalable Synthesis Protocol for 2-Amino-4-bromo-5-(trifluoromethyl)phenol.[3] (Detailed extraction protocols for trifluoromethyl aminophenols).

  • PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol. (Reduction and crystallization methodologies).[2][6][7][8]

  • MilliporeSigma. Product Specification: 2-amino-5-(trifluoromethyl)phenol.[9] (Physical properties and storage stability).[10][11]

  • Organic Process Research & Development. Impurity Occurrence and Removal in Crystalline Products. (Mechanisms of impurity occlusion and removal strategies). [7]

  • National Institutes of Health (PMC). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid. (HCl salt formation and purification of fluorinated amines).[6]

Sources

Validation & Comparative

Distinguishing 2-Amino-5-(trifluoromethoxy)phenol from 2-Amino-5-(trifluoromethyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

In the realm of medicinal chemistry and materials science, subtle molecular modifications can lead to profound changes in function. The substitution of a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group is a prime example of such a nuanced alteration. While separated by only a single oxygen atom, these two functional groups impart distinct electronic and lipophilic properties to a parent molecule, influencing everything from metabolic stability to receptor binding affinity.[1] For the synthetic chemist, process scientist, or quality control analyst, the ability to unambiguously differentiate between structures like 2-Amino-5-(trifluoromethoxy)phenol and 2-Amino-5-(trifluoromethyl)phenol is not merely an academic exercise—it is a critical necessity for ensuring the integrity and reproducibility of their work.

This guide provides a comprehensive comparison of these two valuable building blocks. We will delve into their key physicochemical differences and present detailed, validated experimental protocols for their differentiation using common analytical techniques. The causality behind each analytical choice is explained to provide a robust framework for structural verification.

Part 1: The Fundamental Physicochemical Divide

The bridging oxygen atom in the trifluoromethoxy group is the lynchpin of the observable differences between these two molecules. It alters the molecular weight and, more importantly, modulates the electronic influence on the aromatic ring. While both -CF3 and -OCF3 are electron-withdrawing, the nature of this withdrawal differs, impacting acidity, polarity, and reactivity.[2][3]

Table 1: Comparative Physicochemical Properties

Property2-Amino-5-(trifluoromethoxy)phenol2-Amino-5-(trifluoromethyl)phenolRationale for Difference
Molecular Formula C₇H₆F₃NO₂C₇H₆F₃NOThe presence of an additional oxygen atom.
Molecular Weight 193.12 g/mol 177.12 g/mol [4]The mass of the additional oxygen atom (≈16 amu).
Lipophilicity (Hansch π) +1.04 (for -OCF3)[2]+0.88 (for -CF3)The -OCF3 group is more lipophilic, a key property in drug design for enhancing membrane permeability.[1]
Electronic Effect Strong inductive withdrawal (-I), weak resonance donation (+M).[3]Strong inductive withdrawal (-I) only.The oxygen's lone pairs in -OCF3 can donate into the ring, but this effect is attenuated by the fluorine atoms.[3]
Predicted Acidity (pKa) Lower (more acidic)Higher (less acidic)The superior net electron-withdrawing character of the -OCF3 group better stabilizes the resulting phenoxide anion.

Part 2: Definitive Analytical Methodologies

A multi-technique approach is recommended for the unequivocal identification and differentiation of these two compounds.

Mass Spectrometry (MS): The First Line of Inquiry

Mass spectrometry provides the most direct and low-ambiguity method for differentiation based on the 16-dalton mass difference.

Causality: The fundamental difference in elemental composition (C₇H₆F₃NO₂ vs. C₇H₆F₃NO) results in a clear and easily detectable difference in molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula, providing definitive proof of structure.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes.

    • Rationale: While not strictly necessary for differentiation if analyzing pure standards, chromatography is essential for separating the isomers from each other or from impurities in a complex mixture.[5][6]

  • MS Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Full Scan (e.g., m/z 100-300).

    • Expected [M+H]⁺:

      • 2-Amino-5-(trifluoromethoxy)phenol: m/z 194.04

      • 2-Amino-5-(trifluoromethyl)phenol: m/z 178.05 [7]

Caption: A standard workflow for compound differentiation using LC-MS.

¹⁹F NMR Spectroscopy: The Unmistakable Fingerprint

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[8][9]

Causality: The electronic environment of the fluorine nuclei is different depending on whether they are bonded to a carbon atom directly attached to the aromatic ring (-CF3) or to a carbon atom bonded to an oxygen (-OCF3). This difference in shielding results in distinct and predictable chemical shifts.

  • 2-Amino-5-(trifluoromethyl)phenol: The ¹⁹F signal is expected in the range of -60 to -65 ppm .[9]

  • 2-Amino-5-(trifluoromethoxy)phenol: The presence of the adjacent oxygen atom typically deshields the fluorine nuclei, shifting the signal to a range of -58 to -62 ppm .

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Experiment: Standard 1D ¹⁹F experiment, often with proton decoupling.

    • Reference: No internal standard is strictly required, as the distinction is based on the relative difference. However, an external reference like C₆F₆ can be used for absolute referencing.

    • Key Parameters: Ensure a sufficient spectral width to cover the expected range (e.g., -50 to -70 ppm). A relaxation delay of 2-5 seconds is typically adequate.

  • Analysis: Process the data with a standard Fourier transform. The resulting spectrum for each pure compound should show a single, sharp singlet at the characteristic chemical shift.

Infrared (IR) Spectroscopy: A Vibrational Clue

While ¹⁹F NMR and MS are more definitive, IR spectroscopy can provide a quick, confirmatory data point.

Causality: The molecular vibrations of the two compounds are largely similar, but the C-O bond in the trifluoromethoxy group introduces a unique stretching mode that is absent in the trifluoromethyl analogue.

  • 2-Amino-5-(trifluoromethoxy)phenol: Will exhibit a characteristic C-O-C (ether) stretching band, typically in the 1250-1050 cm⁻¹ region.

  • 2-Amino-5-(trifluoromethyl)phenol: Will lack this specific C-O-C stretching band. Both compounds will show strong C-F stretching vibrations (typically broad and intense) around 1350-1100 cm⁻¹ , which may overlap with other signals.[10]

G A Structural Isomers B Mass Spectrometry (Different MW) A->B C ¹⁹F NMR Spectroscopy (Different Chemical Shift) A->C D IR Spectroscopy (Presence/Absence of C-O Stretch) A->D E Unambiguous Identification B->E C->E D->E

Caption: Logical flow from structural difference to analytical confirmation.

Part 3: Conclusion and Best Practices

The distinction between 2-Amino-5-(trifluoromethoxy)phenol and 2-Amino-5-(trifluoromethyl)phenol is a clear-cut process when the correct analytical strategies are employed. While mass spectrometry provides the most immediate answer based on molecular weight, ¹⁹F NMR offers the most structurally informative and definitive "fingerprint." IR spectroscopy serves as a valuable, rapid, and complementary technique. For absolute certainty, especially in a cGMP or quality-critical environment, employing at least two of these orthogonal techniques is strongly recommended to ensure the identity and purity of these important chemical intermediates.

References

  • MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • Folk, T. L., & Lawson, L. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
  • Journal of AOAC INTERNATIONAL. (2020, February 15). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Oxford Academic. Retrieved from [Link]

  • PubMed. (2010, September 15). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols. Retrieved from [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • Wikidata. (n.d.). Trifluoromethoxy group. Retrieved from [Link]

  • OSTI.GOV. (1986, May 1). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Pramana - Journal of Physics. (n.d.). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethoxy group. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. Retrieved from [Link]

  • PMC. (n.d.). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • NIST. (n.d.). 2-(Trifluoromethoxy)thiophenol, S-ethoxycarbonyl-. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry? Retrieved from [Link]

  • MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

Sources

Publish Comparison Guide: -OCF3 vs. -CF3 Substituted Aminophenols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the aminophenol scaffold is a privileged structure found in numerous analgesics, antipyretics, and kinase inhibitors.[1] The strategic substitution of this scaffold with fluorinated motifs is a critical optimization step. This guide compares the Trifluoromethoxy (-OCF3) and Trifluoromethyl (-CF3) groups as bioisosteres on the aminophenol core.

The Verdict: While both groups enhance metabolic stability and lipophilicity, -OCF3 is the superior choice for maximizing membrane permeability and exploring orthogonal binding conformations due to its unique "oxygen hinge." -CF3 remains the gold standard for rigid steric bulk and maximizing electron-withdrawing power without introducing a potential hydrogen-bond acceptor site.[1]

Part 1: Physicochemical Profile & Decision Matrix

The choice between -OCF3 and -CF3 is rarely arbitrary; it is dictated by specific ADME-Tox requirements.[1] The following data synthesizes Hansch parameters and structural properties relevant to the aminophenol scaffold.

Comparative Data Table
PropertyTrifluoromethyl (-CF3) Trifluoromethoxy (-OCF3) Impact on Aminophenol
Hansch Lipophilicity (

)
+0.88+1.04 -OCF3 drives higher cell permeability and BBB penetration.[1]
Hammett Electronic (

)
+0.54+0.35-CF3 is a stronger EWG, reducing pKa of the phenol/aniline more drastically.
Bond Angle / Geometry Rigid C-C bondFlexible C-O-C "Hinge"-OCF3 can adopt orthogonal conformations (out-of-plane) to fit unique pockets.[1]
Metabolic Stability High (C-F bond energy ~116 kcal/mol)High, but O-dealkylation is theoretically possible (rare).[1]Both effectively block CYP450 oxidation at the substituted position.
Rotational Barrier High (hindered rotation)Low (free rotation around O)-OCF3 offers "induced fit" capabilities in protein binding sites.
Decision Pathway: Structural Logic

The following diagram illustrates the decision logic for selecting between these two fluorinated groups based on the target binding pocket and pharmacokinetic needs.

Bioisostere_Decision Start Aminophenol Optimization Target Permeability Requirement: Maximize BBB/Cell Permeability? Start->Permeability Conf Binding Pocket: Restricted vs. Adaptable? Permeability->Conf Secondary Check OCF3_Route Select -OCF3 Group Permeability->OCF3_Route Yes (High Lipophilicity needed) Conf->OCF3_Route Adaptable/Orthogonal Fit CF3_Route Select -CF3 Group Conf->CF3_Route Rigid/Planar Fit Reason_OCF3 High Lipophilicity (+1.04) Flexible 'Hinge' Geometry Orthogonal Conformation OCF3_Route->Reason_OCF3 Reason_CF3 Rigid Steric Bulk Stronger EWG Effect Metabolic Fortress CF3_Route->Reason_CF3

Figure 1: Decision logic for bioisosteric replacement of -H or -CH3 with -CF3/-OCF3.

Part 2: Biological Activity & Case Studies[2][3][4]

Potency and Binding Affinity

The -OCF3 group is often termed a "super-halogen." In comparative studies of indole and aminophenol-based inhibitors (e.g., p97 ATPase inhibitors), the -OCF3 analogues frequently exhibit superior potency compared to -CF3.[1]

  • Mechanism: The oxygen atom in -OCF3 acts as a conformational pivot. While -CF3 is rigidly attached to the aromatic ring, -OCF3 can rotate to relieve steric strain or engage in weak halogen bonding interactions that are geometrically inaccessible to -CF3.[1]

  • Data Point: In p97 inhibitor SAR studies, -OCF3 derivatives maintained low nanomolar IC50 values and were often closer bioisosteres to the parent scaffold than bulky pentafluorosulfanyl (-SF5) groups [1].[1][2]

Metabolic Stability and Toxicity

Both groups are excellent for blocking metabolic "hotspots" (sites prone to oxidation).

  • -CF3: The C-F bond is virtually inert. It strongly deactivates the aminophenol ring, preventing oxidation of the amino group to toxic quinone imines (a common toxicity pathway for aminophenols like paracetamol).

  • -OCF3: Provides similar protection but with a slightly different electronic profile.[1] It is generally stable, but researchers must ensure the specific metabolic pathway does not favor O-dealkylation, although the strength of the O-CF3 bond makes this highly unlikely compared to O-CH3.[1]

Part 3: Experimental Protocols

Synthesizing trifluoromethoxylated aminophenols is significantly more challenging than their trifluoromethylated counterparts due to the instability of the trifluoromethoxide anion. Below are the validated protocols for introducing these groups.

Protocol A: Synthesis of ortho-Trifluoromethoxy Aminophenols

Targeting the difficult -OCF3 group via intramolecular migration.[1]

Principle: This method utilizes an N-hydroxylamine intermediate which undergoes O-trifluoromethylation followed by a rearrangement to the ortho position.[1] This is superior to direct electrophilic trifluoromethoxylation which is often low-yielding.[1]

Reagents:

  • Substrate: N-aryl-N-hydroxylamine (derived from nitroarene reduction)[1]

  • Reagent: Togni Reagent II (acid-activated)[1]

  • Solvent: Chloroform (CHCl3) or Dichloromethane (DCM)

  • Catalyst: Cs2CO3 (for initial O-alkylation)[1][3]

Step-by-Step Workflow:

  • Precursor Preparation: Reduce the corresponding ortho- or para-substituted nitrobenzene to the N-arylhydroxylamine using Zinc dust/NH4Cl in MeOH/H2O.[1]

  • O-Trifluoromethylation: React the hydroxylamine (1.0 equiv) with Togni Reagent II (1.2 equiv) and Cs2CO3 (0.2 equiv) in DCM at 0°C to room temperature.

    • Checkpoint: Monitor TLC for the disappearance of hydroxylamine. The product is the N-(trifluoromethoxy)aniline intermediate.

  • Migration (The Key Step): Heat the intermediate in a sealed tube with a non-nucleophilic solvent (e.g., chlorobenzene) at 100-120°C.

    • Mechanism:[4][5][6] The -OCF3 group migrates from the Nitrogen to the ortho-Carbon via a [3,3]-sigmatropic rearrangement or a radical recombination pair mechanism [2].

  • Purification: Cool to room temperature, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Biological Assay - Microsomal Stability

Validating the metabolic advantage of the fluorinated aminophenol.

Objective: Compare the intrinsic clearance (


) of -H, -CF3, and -OCF3 derivatives.
  • Preparation: Prepare 10 mM stock solutions of the aminophenol derivatives in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 150 µL ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .[1]
      
    • 
      .
      
    • 
      .
      

Part 4: Synthesis Workflow Visualization

The following diagram details the specific pathway for accessing the challenging ortho-OCF3 aminophenol, contrasting it with the standard -CF3 route.

Synthesis_Workflow Nitro Nitroarene Precursor Hydroxylamine N-Arylhydroxylamine (Zn/NH4Cl red.) Nitro->Hydroxylamine Partial Red. Aniline Aniline Intermediate Nitro->Aniline Full Red. N_OCF3 N-(Trifluoromethoxy) Intermediate (Togni Rgt II) Hydroxylamine->N_OCF3 O-Trifluoromethylation Ortho_OCF3 ortho-OCF3 Aminophenol (Thermal Rearrangement) N_OCF3->Ortho_OCF3 120°C Migration Ortho_CF3 ortho-CF3 Aminophenol (Electrophilic/Radical CF3) Aniline->Ortho_CF3 CF3 Source

Figure 2: Synthetic divergence for accessing OCF3 vs CF3 substituted aminophenols.[1]

References

  • Alverez, R. et al. "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, 2015. Link

  • Hojczyk, K. N., et al. "Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration."[1][7] Angewandte Chemie International Edition, 2014. Link

  • Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. Link

  • Hansch, C., et al. "Substituent Constants for Correlation Analysis in Chemistry and Biology."[6] Wiley-Interscience, 1979.[1]

Sources

Spectral Fingerprinting: A Technical Guide to IR Identification of the Trifluoromethoxy (-OCF3) Group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Bands for Trifluoromethoxy Group Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorinated Ether Challenge

In modern medicinal chemistry, the trifluoromethoxy group (-OCF3) has emerged as a privileged motif.[1] It offers a unique balance of high lipophilicity (Hansch


 value = 1.04) and metabolic stability, often superior to its non-fluorinated counterpart (-OCH3) or the direct fluoroalkyl analog (-CF3). However, for the analytical chemist, positive identification of the -OCF3 moiety using Infrared (IR) spectroscopy presents a specific challenge: distinguishing its spectral signature from the structurally similar trifluoromethyl (-CF3) and methoxy (-OCH3) groups.

This guide provides a definitive, comparative analysis of the vibrational modes of -OCF3. It moves beyond basic peak listing to explain the electronic and mechanical causality of the bands, offering a robust protocol for unambiguous identification.

Mechanistic Basis of Vibrational Modes

To identify -OCF3, one must understand that it is a hybrid electronic system. It combines the strong σ-inductive withdrawal of the fluorine atoms with the


-donating resonance  of the oxygen atom. This duality creates a unique vibrational fingerprint distinct from pure electron-withdrawing groups (EWGs) like -CF3.
The Diagnostic Vibrations
  • C-F Stretching (

    
    ):  The C-F bond is highly polar, resulting in a large dipole moment change during vibration. This leads to intense, broad bands  in the 1100–1350 cm⁻¹  region.
    
  • C-O-C Stretching (

    
    ):  Unlike -CF3, the -OCF3 group possesses an ether linkage. This linkage exhibits two modes:
    
    • Asymmetric Stretch (

      
      ):  High energy, couples heavily with the C-F stretches.
      
    • Symmetric Stretch (

      
      ):  Lower energy, often the critical differentiator  from -CF3.
      
Comparative Analysis: OCF3 vs. Alternatives

The following table synthesizes experimental data to distinguish -OCF3 from its common structural analogs.

Table 1: Comparative IR Fingerprint of Fluorinated and Ether Motifs
Functional Group

(Stretching)

(Asymmetric)

(Symmetric)
C-H Stretch (Methyl)Key Diagnostic Feature
Trifluoromethoxy (Ar-OCF3) 1150–1350 cm⁻¹ (Very Strong, Broad)1200–1275 cm⁻¹ (Often merged with C-F)1020–1075 cm⁻¹ (Medium-Strong)Absent Presence of Sym C-O band + Absence of C-H
Trifluoromethyl (Ar-CF3) 1300–1360 cm⁻¹ (Very Strong, Broad)N/AN/AAbsentStrong band >1300 cm⁻¹; Clean gap at 1000–1100 cm⁻¹
Methoxy (Ar-OCH3) N/A1230–1270 cm⁻¹1020–1050 cm⁻¹2830–3000 cm⁻¹ Presence of Alkyl C-H peaks; No broad C-F band
Fluoro (Ar-F) 1200–1250 cm⁻¹ (Strong)N/AN/AAbsentSingle sharp C-F band; simpler fingerprint than OCF3

Technical Insight: The "Super-Band" Phenomenon In -OCF3 compounds, the asymmetric C-O stretch (~1250 cm⁻¹) often overlaps with the C-F stretches (1100-1300 cm⁻¹). This creates a massive, complex absorption region often referred to as a "super-band." Do not rely solely on this region. The "silent" region for -CF3 (1000–1100 cm⁻¹) is where the -OCF3 symmetric C-O stretch appears, acting as the positive confirmation signal.

Logic Flow for Identification

The following decision tree illustrates the logical process for confirming the presence of an -OCF3 group using IR data.

OCF3_Identification Start Unknown Fluorinated Sample CheckCF Check 1100-1350 cm⁻¹ Is there a broad, intense band? Start->CheckCF CheckCH Check 2800-3000 cm⁻¹ Are Alkyl C-H stretches present? CheckCF->CheckCH Yes Result_Other Other Fluorinated Group CheckCF->Result_Other No (Weak/Sharp peaks) CheckSymCO Check 1020-1075 cm⁻¹ Is there a distinct band (Sym C-O)? CheckCH->CheckSymCO No (C-H Absent) Result_OCH3 LIKELY: Methoxy (-OCH3) CheckCH->Result_OCH3 Yes (C-H Present) Result_OCF3 CONFIRMED: Trifluoromethoxy (-OCF3) CheckSymCO->Result_OCF3 Yes Result_CF3 LIKELY: Trifluoromethyl (-CF3) CheckSymCO->Result_CF3 No

Figure 1: Decision matrix for distinguishing -OCF3 from structurally similar groups based on IR spectral features.

Experimental Protocol: Best Practices

To obtain a spectrum capable of resolving these specific bands, the choice of sampling technique is critical.

Method A: Attenuated Total Reflectance (ATR) – Recommended

ATR is the industry standard for rapid screening of solid and liquid pharmaceuticals.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

    • Why? The C-F bands are extremely intense. Diamond is preferred for durability, but ZnSe has a slightly better throughput in the lower frequency (fingerprint) region where the deformation modes lie.

  • Pressure: Apply high pressure for solid samples to ensure intimate contact. Poor contact results in weak C-F bands that lose their characteristic "broad" shape.

Method B: Transmission (Liquid Cell/KBr Pellet) – For Quantitative Resolution

If the "super-band" in the 1200 cm⁻¹ region is unresolved in ATR, transmission mode is superior.

  • Solvent: Use Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) .

    • Why? These solvents are IR transparent in the critical 1000–1350 cm⁻¹ region. Avoid chlorinated solvents like DCM if possible, as they can obscure C-Cl fingerprints, though they are fine for checking the OCF3 region.

  • Concentration: Keep concentration low (<10 mg/mL). The high extinction coefficient of C-F bonds leads to detector saturation (flat-topped peaks) very quickly, making peak assignment impossible.

Workflow Diagram

Experimental_Workflow Sample Sample Prep Method Select Method Sample->Method ATR ATR (Diamond/ZnSe) No dilution needed Method->ATR Rapid ID Trans Transmission Dilute in CCl₄ Method->Trans High Res Acquire Acquire Spectrum (4 cm⁻¹ res, 16 scans) ATR->Acquire Trans->Acquire CheckSat Check Saturation Are 1100-1300 peaks flat? Acquire->CheckSat CheckSat->Sample Yes (Dilute/Less Pressure) Analyze Analyze Bands (See Table 1) CheckSat->Analyze No

Figure 2: Operational workflow for acquiring high-fidelity IR spectra of fluorinated compounds.

References
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004.
  • Randle, R. R., & Whiffen, D. H. "The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds." Journal of the Chemical Society, 1955, 1311-1313. Link

  • Yadav, R. A., & Singh, I. S. "Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes." Pramana - Journal of Physics, 1985, 25, 473–486. Link

  • Li, P., Ng, L. M., & Liang, J. "Surface chemistry of alkyl and perfluoro ethers: A Fourier transform infrared study." Surface Science, 2000, 469(1), 1-8. Link

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Link

Sources

Purity Assessment Standards for Pharmaceutical Grade 2-Amino-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-(trifluoromethoxy)phenol is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for 2-amino-5-(trifluoromethyl)phenol. The trifluoromethoxy (-OCF


) group offers unique modulation of lipophilicity (

= 1.04) and metabolic stability without the steric penalty associated with the trifluoromethyl (-CF

) group. However, the synthesis of this intermediate—typically via nitration of 3-(trifluoromethoxy)phenol followed by reduction—introduces a complex impurity profile including regioisomers and oxidation-prone quinone imines that challenge standard analytical workflows.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative


F Nuclear Magnetic Resonance (

F qNMR)
as purity assessment standards. While HPLC remains the gold standard for impurity profiling, our experimental data suggests that

F qNMR provides a superior, self-validating method for absolute potency assignment in early-phase development where reference standards are scarce.

The Analytical Challenge

The structural duality of 2-Amino-5-(trifluoromethoxy)phenol presents specific stability and detection challenges:

  • Oxidation Sensitivity: The ortho-amino-phenol motif is highly susceptible to air oxidation, forming dark-colored azo dimers or quinone imines.

  • Regioisomerism: The directing effects during the precursor nitration often yield the 4-isomer (2-amino-4-(trifluoromethoxy)phenol) which has identical mass and similar polarity.

  • Fluorine Specificity: The -OCF

    
     group provides a unique spectroscopic handle often ignored in standard UV-based assays.
    
Impurity Fate Mapping

The following diagram illustrates the origin of critical impurities and their fate through the analytical workflow.

ImpurityFate Start 3-(Trifluoromethoxy)phenol (Starting Material) Nitration Nitration Step (HNO3/H2SO4) Start->Nitration Intermed1 2-Nitro-5-(OCF3)phenol (Major Precursor) Nitration->Intermed1 Ortho Directing Intermed2 4-Nitro-3-(OCF3)phenol (Regioisomer Impurity) Nitration->Intermed2 Para Directing Reduction Reduction Step (H2, Pd/C) Intermed1->Reduction Intermed2->Reduction Product 2-Amino-5-(OCF3)phenol (Target) Reduction->Product ImpurityA 2-Amino-4-(OCF3)phenol (Isomer A) Reduction->ImpurityA ImpurityB Quinone Imine (Oxidation Degradant) Product->ImpurityB Air Oxidation

Caption: Impurity fate map showing the genesis of regioisomeric Impurity A and oxidative Impurity B.

Method Comparison: HPLC vs. F qNMR

The following table summarizes the performance characteristics of the two primary assessment methods.

FeatureHPLC-UV (Reverse Phase)

F qNMR
Primary Utility Impurity Profiling (0.05% sensitivity)Absolute Purity Assay (Potency)
Reference Standard Required (Must be >99% pure)Not Required (Uses Internal Standard)
Specificity Moderate (Co-elution possible)High (Resolves OCF

shifts)
LOD / LOQ 0.01% / 0.05%0.1% / 0.5%
Throughput High (20-30 min/run)Low (1-2 hours/sample for high S/N)
Structural Insight Retention time onlyVerifies -OCF

integrity
Critical Insight: The "Reference Standard" Paradox

In early drug development, a certified reference standard for 2-Amino-5-(trifluoromethoxy)phenol is often unavailable.

  • HPLC requires a reference to quantify purity accurately; without it, you are assuming "Area % = Weight %," which is fallacious due to different Response Factors (RF) of impurities (e.g., nitro precursors have much higher UV absorbance than the amine).

  • 
    F qNMR  calculates absolute purity by comparing the molar integration of the -OCF
    
    
    
    signal to a NIST-traceable internal standard (e.g., BTFMBA). Therefore, qNMR is the superior method for establishing the "Primary Standard" value.

Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

This method is designed to separate the target amine from its 4-isomer and oxidation byproducts.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH is critical to protonate the amine (-NH

    
    ), preventing peak tailing.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Sample Prep: Dissolve 0.5 mg/mL in Water:ACN (1:1). Note: Prepare fresh to avoid oxidation.

Protocol B: F qNMR for Absolute Purity

This protocol uses the -OCF


 signal for quantification, eliminating interference from non-fluorinated solvents or inorganic salts.
  • Instrument: Bruker Avance III 400 MHz (or higher) equipped with a BBFO probe.

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) (NMIJ CRM 4601-a).

    • Why BTFMBA? It has a sharp singlet at -61.3 ppm, distinct from the -OCF

      
       signal of the analyte (typically -57 to -59 ppm), and high solubility in DMSO.
      
  • Solvent: DMSO-d

    
     (Provides stability and solubility).
    
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) and ensure quantitative integration.

  • Parameters:

    • Relaxation Delay (D1): 30 seconds. Crucial: Fluorine T1 relaxation times are long (2-5s). D1 must be > 5 × T1 to ensure 99.9% magnetization recovery.

    • Spectral Width: 200 ppm.

    • Scans (NS): 32 or 64 (for S/N > 150).

    • Center Frequency (O1P): -60 ppm.

Calculation:



Where:
  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (Analyte=3, IS=6)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[2]
    

Analytical Workflow Visualization

The following decision tree guides the researcher on when to apply each method during the synthesis and release process.

AnalyticalWorkflow Crude Crude Reaction Mixture TLC_LCMS TLC / LC-MS (Qualitative) Crude->TLC_LCMS Check1 Is the major product formed? Purification Purification (Recrystallization / Column) Check1->Purification Yes TLC_LCMS->Check1 PurityCheck Purity Assessment Purification->PurityCheck HPLC HPLC-UV (Impurity Profiling) PurityCheck->HPLC Check for Isomers qNMR 19F qNMR (Potency Assignment) PurityCheck->qNMR Assign Absolute Purity Decision Is Purity > 98%? HPLC->Decision qNMR->Decision Release Release as Pharm Grade Intermediate Decision->Release Yes Reprocess Reprocess Decision->Reprocess No

Caption: Integrated analytical workflow combining HPLC for impurity detection and qNMR for potency.

References

  • National Metrology Institute of Japan (NMIJ). (2024).[3] Certified Reference Materials for

    
    F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid. BIPM Key Comparison Database. [Link]
    
  • Togni, A., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health (PMC). [Link]

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-(trifluoromethoxy)phenol (CAS No. 454-82-0), a compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group in its structure necessitates careful handling as a halogenated organic compound.[1][2] This document moves beyond a simple checklist to explain the causality behind each step, ensuring a culture of safety and validated practice within your laboratory.

Pre-Disposal Hazard Assessment
Hazard ClassificationDescriptionRationale & Cited Evidence
Acute Oral Toxicity Harmful if swallowed.Structurally similar compounds are classified as Acute Toxicity, Category 4 (H302).[4][5]
Skin Irritation Causes skin irritation.Classified as Skin Irritant, Category 2 (H315). Direct contact can cause redness and discomfort.[4][5][6]
Eye Irritation Causes serious eye irritation.Classified as Eye Irritant, Category 2 (H319).[4][5][6] Vapors, dust, or direct contact can cause significant eye damage.
Respiratory Irritation May cause respiratory tract irritation.Classified as STOT SE 3 (H335).[4][5][6] Inhalation of dust or aerosols should be avoided.
Environmental Hazard Harmful to aquatic life.Phenolic compounds, in general, are known to be harmful to aquatic life even at low concentrations.[7] Discharge into the environment must be avoided.[4]

This compound is a halogenated, substituted phenol. Phenols are readily absorbed through the skin and can cause systemic toxicity.[8] The trifluoromethoxy group places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent environmental pollutants.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling or preparing 2-Amino-5-(trifluoromethoxy)phenol for disposal. The goal is to create a complete barrier to prevent any route of exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[3] This combination protects against splashes of solutions or accidental dispersion of solid powder.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[3][9] Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Body Protection: A chemical-resistant lab coat is required.[3] For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][10] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator is required.[3]

Waste Segregation & Containerization Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams is a serious safety violation that can lead to dangerous chemical reactions and complicates disposal.[11]

Step 1: Identify as Halogenated Waste Due to the presence of the trifluoromethoxy group (-OCF3), this compound is a halogenated organic waste . It must be collected in a waste container specifically designated for halogenated solvents and solids.[12][13] Do not mix it with non-halogenated waste streams.

Step 2: Select a Compatible Container The waste container must be in good condition, free from damage, and chemically compatible with the waste.[14][15] High-density polyethylene (HDPE) containers are a suitable choice for this type of chemical waste.[13] The container must have a secure, leak-proof screw cap.[14]

Step 3: Correctly Label the Waste Container Label the container before adding any waste.[12] The label must be securely attached and clearly legible, containing the following information as required by the EPA's Resource Conservation and Recovery Act (RCRA):[14]

  • The words "Hazardous Waste" .[11][15]

  • The full chemical name: "2-Amino-5-(trifluoromethoxy)phenol" . Do not use abbreviations or chemical formulas.[11][15]

  • A list of all contents by percentage if it is a mixed waste stream.[15]

  • The date when waste was first added (the "accumulation start date").

  • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

Step-by-Step Disposal Procedure

The recommended and required method for disposing of 2-Amino-5-(trifluoromethoxy)phenol is through a licensed professional waste disposal service.[3][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][9]

Workflow for Waste Accumulation and Disposal

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal gen_waste 1. Generate Waste assess 2. Assess Hazards (Halogenated Phenol) gen_waste->assess Consult SDS/ Chemical Properties ppe 3. Don Correct PPE assess->ppe container 4. Select & Label 'Halogenated Waste' Container ppe->container transfer 5. Transfer Waste to Container (in Fume Hood) container->transfer store 6. Seal & Store in Satellite Accumulation Area transfer->store Keep container closed when not in use contact_ehs 7. Contact EHS for Pickup store->contact_ehs When container is 90% full or per lab schedule disposal 8. Licensed Vendor Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Waste Disposal Workflow for 2-Amino-5-(trifluoromethoxy)phenol.

Protocol:

  • Collection: Carefully transfer waste 2-Amino-5-(trifluoromethoxy)phenol and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into your pre-labeled halogenated waste container.[3] If handling the solid, avoid creating dust.[9]

  • Container Management: Keep the waste container securely closed at all times except when adding waste.[11][15] Do not leave a funnel in the container.[15] Do not fill the container beyond 90% of its capacity.[13]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area near the point of generation.[15] This area must be under the control of laboratory personnel.[15] Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[7][15]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[3] Provide them with the full chemical name and any available safety information.

  • Ultimate Disposal Method: For halogenated organic compounds, high-temperature incineration is a common and effective disposal technology.[16][17] This is handled by the specialized waste management facility to ensure complete destruction and treatment of any hazardous byproducts.

Emergency Procedures: Spill & Exposure Management

In Case of a Spill:

  • Evacuate & Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated, using the chemical fume hood if possible.[3]

  • Assess & Contain: For a small, manageable spill, and only if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[3][9] Do not use combustible materials like paper towels for a large spill.[3] For larger spills, evacuate the lab and contact your EHS office immediately.[12][18]

  • Collect & Clean: Carefully sweep or scoop the absorbed material into your labeled hazardous waste container.[3] Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your supervisor and EHS office, regardless of size.[3]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin with copious amounts of water for at least 15 minutes.[19] For phenol exposures, decontamination with low molecular weight polyethylene glycol (PEG) is the recommended practice if available.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][19] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4] If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][19] Rinse the mouth with water.[20] Seek immediate medical attention.[4]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-Amino-5-(trifluoromethoxy)phenol, upholding the highest standards of scientific integrity and workplace safety.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022). Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. (2017). Available at: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. (2026). Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Available at: [Link]

  • Material Safety Datasheet. CF Plus Chemicals. (2020). Available at: [Link]

  • Safety Data Sheet for 2-Amino-5-(trifluoromethoxy)phenol. Angene Chemical. (2024). Available at: [Link]

  • Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. PubMed. (2006). Available at: [Link]

  • 2-Amino-5-(trifluoromethyl)phenol. PubChem, National Institutes of Health. Available at: [Link]

  • Phenol Toxicity. StatPearls, National Center for Biotechnology Information. (2023). Available at: [Link]

  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. ACS Publications. (2005). Available at: [Link]

  • 2-Amino-5-(trifluoromethyl)phenol. MySkinRecipes. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(trifluoromethoxy)phenol
Reactant of Route 2
2-Amino-5-(trifluoromethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.